molecular formula C6H10N4S B159435 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine CAS No. 1980-54-7

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Cat. No.: B159435
CAS No.: 1980-54-7
M. Wt: 170.24 g/mol
InChI Key: IICQWDJYVKCOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C6H10N4S and its molecular weight is 170.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methyl-2-methylsulfanylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-4-3-5(10-7)9-6(8-4)11-2/h3H,7H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICQWDJYVKCOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344637
Record name 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1980-54-7
Record name 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Molecular Structure: A Technical Guide to 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine. The document details the key analytical techniques and experimental protocols necessary to confirm the chemical structure of this heterocyclic compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines established synthetic methods with predicted spectroscopic data based on the known structure and analysis of analogous compounds. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate the synthesis, the structure elucidation workflow, and a relevant biological pathway for pyrimidine derivatives.

Introduction

This compound, with the molecular formula C₆H₁₀N₄S and a molecular weight of approximately 170.24 g/mol , is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a core structure in numerous biologically active molecules, including pharmaceuticals.[2] Hydrazinopyrimidine derivatives, in particular, have been investigated for a range of biological activities, including potential anticancer and antimicrobial properties.[3][4] Accurate structural confirmation is a critical first step in any research or drug development program involving this and related compounds. This guide outlines the standard methodologies for its synthesis and comprehensive structural characterization.

Synthesis of this compound

The most common and straightforward synthesis of the title compound involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring with hydrazine.

Reaction Scheme

The synthesis typically involves the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with hydrazine hydrate.[1]

G reactant1 4-chloro-6-methyl-2-(methylthio)pyrimidine product This compound reactant1->product Nucleophilic Substitution reactant2 Hydrazine Hydrate (NH2NH2·H2O) reactant2->product byproduct HCl

Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis

  • Dissolution: Dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine in a suitable solvent, such as methanol or ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An excess of hydrazine hydrate is typically used.

  • Reaction: Stir the reaction mixture at room temperature for a specified period, often around one hour.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: The product, which is often a precipitate, is isolated by filtration.

  • Purification: Wash the collected solid with water to remove any remaining salts. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Structure Elucidation Workflow

The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

G start Synthesized Compound ms Mass Spectrometry (MS) start->ms Determine Molecular Weight ir Infrared (IR) Spectroscopy start->ir Identify Functional Groups nmr Nuclear Magnetic Resonance (NMR) Spectroscopy start->nmr elucidation Structure Elucidation ms->elucidation Combine Data ir->elucidation Combine Data h_nmr 1H NMR nmr->h_nmr Proton Environment c_nmr 13C NMR nmr->c_nmr Carbon Skeleton h_nmr->elucidation Combine Data c_nmr->elucidation Combine Data

Figure 2: Workflow for the structural elucidation of the target compound.

Spectroscopic Data (Predicted)

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.

Parameter Predicted Value Interpretation
Ionization Mode Electron Impact (EI)Provides fragmentation for structural analysis.
Molecular Ion (M⁺) m/z 170Corresponds to the molecular weight of C₆H₁₀N₄S.
Key Fragments Predicted fragments may arise from the loss of the hydrazino group (-NHNH₂), methylthio group (-SCH₃), or cleavage of the pyrimidine ring.The fragmentation pattern helps to confirm the connectivity of the substituents.

Table 1: Predicted Mass Spectrometry Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency Range (cm⁻¹) Vibration Interpretation
3400-3200N-H stretchingConfirms the presence of the hydrazino group (-NHNH₂).[6]
3100-2800C-H stretchingAromatic and aliphatic C-H bonds from the pyrimidine ring and methyl groups.[6]
~1620C=N stretchingCharacteristic of the pyrimidine ring.[6]
~1570C=C stretchingAromatic ring stretching.
~1450CH₃ bendingPresence of methyl groups.
1300-1000C-N stretchingStretching vibrations of the C-N bonds in the ring and to the hydrazino group.[6]

Table 2: Predicted Infrared Spectroscopy Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR):

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.0Singlet1HPyrimidine ring C5-H
~4.5Broad Singlet2H-NH₂ of hydrazino group
~7.8Broad Singlet1H-NH- of hydrazino group
~2.4Singlet3H-SCH₃ (methylthio group)
~2.2Singlet3H-CH₃ (methyl group on ring)

Table 3: Predicted ¹H NMR Data

¹³C NMR (Carbon NMR):

Predicted Chemical Shift (δ, ppm) Assignment
~170C2 (attached to -SCH₃ and -NHNH₂)
~165C4 (attached to -NHNH₂ and -CH₃)
~160C6 (attached to -CH₃)
~105C5 (pyrimidine ring CH)
~25-CH₃ (methyl group on ring)
~14-SCH₃ (methylthio group)

Table 4: Predicted ¹³C NMR Data

Experimental Protocols for Spectroscopic Analysis

Mass Spectrometry (Electron Impact)
  • Sample Preparation: A small amount of the purified solid sample is introduced directly into the ion source using a solids probe.

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7][8]

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Infrared Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[9]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[9][10]

  • Pellet Formation: Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal after applying a radiofrequency pulse.

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS).

Biological Context: Pyrimidine Derivatives in Signaling Pathways

While specific signaling pathways for this compound are not well-documented, pyrimidine derivatives are fundamental to cellular metabolism and signaling. They are essential precursors for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[13] The de novo pyrimidine synthesis pathway is a critical process for cell growth and proliferation and is regulated by various signaling pathways.[14]

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Macromolecule Synthesis cluster_2 Signaling Regulation Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate + HCO3- + ATP Orotate Orotate Carbamoyl Phosphate->Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP -> dUMP CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA dTMP dTMP dUDP->dTMP -> dUMP DNA DNA dTMP->DNA Growth Factors Growth Factors MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway MAPK Pathway->Carbamoyl Phosphate Phosphorylation & Activation

Figure 3: Overview of the role of pyrimidines in nucleotide synthesis and its regulation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of synthesis and spectroscopic analysis. While experimental data for this specific compound is sparse, this guide provides a robust framework for its characterization based on established chemical principles and data from analogous structures. The detailed protocols and predictive data herein serve as a valuable resource for researchers working with this and other novel pyrimidine derivatives, facilitating further investigation into their chemical properties and potential biological activities.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The strategic placement of a hydrazino group at the 4-position, a methyl group at the 6-position, and a methylthio group at the 2-position imparts specific electronic and steric properties that can influence its chemical reactivity, and potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are well-documented, others are based on computational predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₆H₁₀N₄S[1][2]
Molecular Weight 170.24 g/mol [1][2]
Predicted Melting Point 108.94 °CChemchart
Predicted Boiling Point 301.23 °CChemchart
Predicted Water Solubility 7861.49 mg/LChemchart
pKa Not Experimentally Determined
LogP Not Experimentally Determined

Note: Predicted values are computationally generated and should be used as an estimation pending experimental confirmation.

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are crucial for the accurate characterization of this compound.

Synthesis of this compound

The most common method for the synthesis of this compound involves the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.[1]

Materials:

  • 6-methyl-2-(methylthio)-4-chloropyrimidine

  • Hydrazine hydrate (excess)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-methyl-2-(methylthio)-4-chloropyrimidine in ethanol.

  • Add an excess of hydrazine hydrate to the solution (typically a 3:1 molar ratio of hydrazine hydrate to the pyrimidine precursor is used to optimize conversion).[1]

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

  • Dry the purified crystals of this compound under vacuum.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.

Determination of Melting Point

Principle:

The melting point is a fundamental physical property used to identify a compound and assess its purity. It is the temperature at which a solid transitions to a liquid at atmospheric pressure.

Procedure:

  • Ensure the sample of this compound is finely powdered and thoroughly dried.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The melting point is reported as this range.

Determination of pKa (Potentiometric Titration)

Principle:

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound like this compound, which has basic nitrogen atoms, the pKa of its conjugate acid can be determined by potentiometric titration.

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.

  • Calibrate a pH meter using standard buffer solutions.

  • Immerse the pH electrode in the sample solution and record the initial pH.

  • Titrate the solution by adding small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl).

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve. It is the pH at which half of the compound is protonated (i.e., at the half-equivalence point).

Determination of LogP (Shake-Flask Method)

Principle:

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Procedure:

  • Prepare a stock solution of this compound in either n-octanol or water.

  • In a separatory funnel, add a known volume of n-octanol and a known volume of water (pre-saturated with each other).

  • Add a known amount of the stock solution to the separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases.

  • Allow the two phases to separate completely.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Workflow and Pathway Visualizations

To facilitate a clear understanding of the experimental process, the following diagrams illustrate the logical flow of synthesis and characterization.

G start Start: Starting Materials synthesis Synthesis of 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization physchem Physicochemical Profiling characterization->physchem end End: Characterized Compound physchem->end

Caption: Experimental workflow for the synthesis and characterization of this compound.

G compound This compound melting_point Melting Point Determination compound->melting_point pka pKa Determination (Potentiometric Titration) compound->pka logp LogP Determination (Shake-Flask Method) compound->logp solubility Solubility Assessment compound->solubility

References

An In-depth Technical Guide to 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine (CAS: 1980-54-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, synthesis, reactivity, and its role as a versatile scaffold in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by the presence of a hydrazino group at position 4, a methyl group at position 6, and a methylthio group at position 2.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 1980-54-7[2]
Molecular Formula C₆H₁₀N₄S[1][2]
Molecular Weight 170.24 g/mol [1][3]
IUPAC Name (6-methyl-2-methylsulfanylpyrimidin-4-yl)hydrazine[1]
Canonical SMILES CC1=CC(=NC(=N1)NN)SC[1]
Appearance White powder[No specific citation found in search results]
Water Solubility Estimated at 1,000 mg/L[4]

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.[1] The methylthio group at the 2-position and the methyl group at the 6-position are typically installed prior to the introduction of the hydrazino group.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available pyrimidine derivative.

Synthesis_Workflow cluster_1 Final Product Formation Start 4-hydroxy-6-methyl-2-thiouracil Intermediate1 4-chloro-6-methyl-2-thiouracil Start->Intermediate1 Chlorination (e.g., POCl3) Intermediate2 4-chloro-6-methyl-2-(methylthio)pyrimidine Intermediate1->Intermediate2 Methylation (e.g., CH3I) Final_Product This compound Intermediate2->Final_Product Hydrazinolysis (NH2NH2·H2O)

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous syntheses of hydrazinopyrimidine derivatives.[5]

Materials:

  • 4-chloro-6-methyl-2-(methylthio)pyrimidine

  • Hydrazine hydrate (99%)

  • Absolute ethanol

  • Glacial acetic acid

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol of 4-chloro-6-methyl-2-(methylthio)pyrimidine in 30 mL of absolute ethanol.

  • Add 4 mL of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 8 hours, monitoring the progress of the reaction by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and dilute it with ice water.

  • Neutralize the solution with glacial acetic acid.

  • Allow the mixture to stand overnight to facilitate precipitation.

  • Isolate the product by filtration and recrystallize from absolute ethanol to yield the final product.

Reactivity and Role as a Synthetic Intermediate

The hydrazino group of this compound is highly nucleophilic, making it a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines.[6] This is achieved through cyclocondensation reactions with 1,3-dielectrophiles.[7][8]

Reactivity_Diagram Start This compound Intermediate Reaction with 1,3-Dielectrophile (e.g., β-ketoester, dicarbonyl) Start->Intermediate Cyclocondensation Product Pyrazolo[3,4-d]pyrimidine derivative Intermediate->Product

Caption: Reactivity of this compound in the synthesis of pyrazolo[3,4-d]pyrimidines.

Biological and Pharmacological Significance

While specific biological data for this compound is limited in the public domain, the pyrimidine scaffold is a well-established pharmacophore in drug discovery.[9] Derivatives of hydrazinopyrimidines have shown potential as antimicrobial and anticancer agents.[1]

Potential as an Anticancer Agent

Pyrazolo[3,4-d]pyrimidines, which can be synthesized from the title compound, are known to act as kinase inhibitors, including targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10][11] The inhibition of such kinases can disrupt cancer cell signaling pathways, leading to reduced proliferation and induction of apoptosis.

Hypothesized Anticancer Signaling Pathway Inhibition:

Anticancer_Pathway Ligand VEGF Receptor VEGFR-2 Ligand->Receptor Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling Proliferation Tumor Cell Proliferation and Angiogenesis Signaling->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine (derived from title compound) Inhibitor->Receptor Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by a derivative of the title compound.

Potential as an Antimicrobial Agent

The pyrimidine core is present in numerous antimicrobial agents.[12] The mechanism of action for pyrimidine-based antimicrobials can vary, but often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis. The hydrazone derivatives of pyrimidines have shown promising activity against various bacterial and fungal strains.[13]

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential biological activities of this compound and its derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Normal cell line (e.g., WI38) for assessing selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Test compound dissolved in a suitable solvent

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microplate.

  • Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its accessible synthesis and reactive hydrazino group make it an ideal starting material for the creation of more complex molecules, particularly fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of the title compound itself, its role as a versatile scaffold in the synthesis of potential anticancer and antimicrobial agents is well-supported by the broader literature on pyrimidine derivatives. The experimental protocols provided herein offer a framework for the continued investigation of this and related compounds.

References

Synthesis of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and relevant chemical data.

Introduction

This compound is a pyrimidine derivative with potential applications in various research areas, including the development of novel therapeutic agents. Its structure, featuring a reactive hydrazino group, makes it a versatile precursor for the synthesis of more complex molecules with diverse biological activities. Research has indicated that compounds with the pyrimidine scaffold can exhibit a range of biological effects, including antimicrobial and anticancer properties.[1]

Synthetic Pathway

The principal and most widely reported method for the synthesis of this compound is the nucleophilic substitution of a chlorine atom in the precursor molecule, 4-Chloro-6-methyl-2-(methylthio)pyrimidine, with hydrazine.[2] This reaction is typically carried out by refluxing the starting material with hydrazine hydrate in a suitable solvent, most commonly ethanol.

The overall reaction is depicted in the workflow diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-Chloro-6-methyl-2-(methylthio)pyrimidine 4-Chloro-6-methyl-2-(methylthio)pyrimidine Reaction_Vessel Ethanol (Solvent) Reflux 4-Chloro-6-methyl-2-(methylthio)pyrimidine->Reaction_Vessel Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) Serotonin->Serotonin_Receptor G_Protein G-protein Activation Serotonin_Receptor->G_Protein Activates Second_Messenger Second Messenger (e.g., IP3, DAG) G_Protein->Second_Messenger Leads to Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Antagonist 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine (Antagonist) Antagonist->Serotonin_Receptor Blocks

References

The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of pyrimidine-based compounds, tailored for researchers, scientists, and professionals in drug development.

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry. Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the building blocks of life. This inherent biocompatibility has made pyrimidine and its derivatives a privileged structure in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The content herein is designed to be a practical resource, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the advancement of pyrimidine-based drug discovery.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily by targeting key regulators of cell cycle progression and signal transduction.[1] Many of these compounds function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[1]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/Derivative ClassTargetCancer Cell LineIC50 (µM)Reference
2,4,5-substituted pyrimidineNot specifiedBEL-74502 (Hepatocellular Carcinoma)< 0.10[2]
Tetralin-6-yl pyrimidinesNot specifiedHep G2 (Liver Cancer)7.11 - 8.66[2]
(1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidinesNot specifiedMCF-7 (Breast Cancer)1.25 - 6.75[2]
Pyrido[2,3-d]pyrimidine derivative 2dNot specifiedA549 (Lung Cancer)Strong cytotoxicity at 50 µM[3]
Indazol-pyrimidine derivative 4fNot specifiedMCF-7 (Breast Cancer)1.629[4]
Indazol-pyrimidine derivative 4iNot specifiedA549 (Lung Cancer)2.305[4]
2-anilinopyrimidine derivative 5bCDK9HeLa (Cervical Cancer)0.059[5]
2-anilinopyrimidine derivative 5fCDK7HeLa (Cervical Cancer)0.479[5]
Thiazolo[4,5-d]pyrimidine derivative 3bNot specifiedC32 (Amelanotic Melanoma)24.4[6]
1,2,3-triazole-pyrimidine derivative L3Not specifiedMGC-803 (Gastric Cancer)Potent, ~2-fold more than 5-Fu[7]
Signaling Pathways in Cancer Inhibition

EGFR Signaling Pathway and its Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[8][9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8] Pyrimidine-based inhibitors can block the EGFR signaling pathway by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[8][9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Kinase Domain EGF->EGFR:f0 Binds RAS RAS EGFR:f2->RAS Activates PI3K PI3K EGFR:f2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR:f2 Inhibits ATP binding

EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

CDK Signaling Pathway and its Inhibition:

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle.[10] Dysregulation of CDK activity is a hallmark of cancer.[10] Pyrimidine derivatives can inhibit CDKs, leading to cell cycle arrest and apoptosis.[10]

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Phases cluster_regulation Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition CyclinD_CDK46 Cyclin D-CDK4/6 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B-CDK1 CyclinB_CDK1->M Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->CyclinD_CDK46 Pyrimidine_Inhibitor->CyclinE_CDK2 Pyrimidine_Inhibitor->CyclinA_CDK2 Pyrimidine_Inhibitor->CyclinB_CDK1

Cell Cycle Regulation by CDKs and Inhibition by Pyrimidine Derivatives.
Experimental Protocol: MTT Cell Proliferation Inhibition Assay

This protocol outlines a standard method for assessing the in vitro anticancer activity of pyrimidine derivatives.[11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.

Antimicrobial Activity: A Broad Spectrum of Defense

Pyrimidine derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties. Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes to the disruption of cell division.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The following table presents the in vitro antimicrobial activity of selected pyrimidine derivatives, with data shown as Minimum Inhibitory Concentration (MIC) values (the lowest concentration that inhibits visible growth).

Compound/Derivative ClassMicroorganismMIC (µg/mL or µM/ml)Reference
4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-amine (Comp. 12)Staphylococcus aureus0.87 µM/ml[2]
4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-ol (Comp. 5)Bacillus subtilis0.96 µM/ml[2]
4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-thiol (Comp. 10)Pseudomonas aeruginosa0.77 µM/ml[2]
4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-amine (Comp. 12)Candida albicans1.73 µM/ml[2]
2,4-disubstituted-6-thiophenyl-pyrimidine (Comp. 33)MRSA2 mg/mL[14]
2,4-disubstituted-6-thiophenyl-pyrimidine (Comp. 33)VREs2 mg/mL[14]
Pyridothienopyrimidine derivativesE. coli, S. typhimurium, P. aeruginosaSignificant activity[15]
2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives (7a,d)Bacteria4–12 μmol L–1[16]
Furochromone-pyrimidine derivatives (20a,b)Bacteria and Fungi1–5 µmol mL−1[17]
Mechanism of Action: Antimicrobial Effects

Inhibition of Bacterial Cell Division (FtsZ Inhibition):

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division, forming the Z-ring at the division site.[18][19] Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation of the divisome, leading to bacterial filamentation and cell death.[19][20]

FtsZ_Inhibition_Workflow cluster_process Bacterial Cell Division FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->Z_ring Hydrolysis Divisome Divisome Assembly Z_ring->Divisome Cell_Division Cell Division Divisome->Cell_Division Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->FtsZ_monomers Inhibits Polymerization Pyrimidine_Inhibitor->GTP Inhibits GTPase activity

Inhibition of Bacterial Cell Division via FtsZ Targeting.

Inhibition of Fungal Ergosterol Biosynthesis:

Some pyrimidine derivatives exhibit antifungal activity by inhibiting lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[21][22] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.[21]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against bacteria.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Pyrimidine derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrimidine derivatives in MHB directly in the 96-well plates.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: Combating Viral Infections

Pyrimidine derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle. Their mechanisms of action include the inhibition of viral entry and the disruption of viral nucleic acid synthesis.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The following table summarizes the in vitro antiviral activity of selected pyrimidine derivatives.

Compound/Derivative ClassVirusAssayEC50 (µM)Reference
Pyrimido[4,5-d]pyrimidine derivatives (7a, 7b, 7f)Human Coronavirus 229E (HCoV-229E)Cytopathic Effect InhibitionRemarkable efficacy[23]
Azaindole-linked pyrimidine (65, HAA-09)Influenza A virusPolymerase InhibitionIC50 = 0.06[24]
3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one (DD363)Chikungunya virus (CHIKV)Luciferase Reporter Assay3.6 ± 0.6[4]
Pyrimidine-Der1Zika Virus (ZIKV)Reporter ZIKV infectionEfficient inhibition[17]
Pyrazolopyrido[2,3-d]pyrimidine (7c)SARS-CoV-2 (Alpha strain)Not specifiedIC50 = 1.2[25]
Mechanism of Action: Antiviral Effects

Inhibition of Host Pyrimidine Biosynthesis:

Some broad-spectrum antiviral pyrimidine derivatives act by inhibiting host cell enzymes involved in de novo pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH).[4][23][26] This depletes the intracellular pool of pyrimidine nucleotides, which are essential for both host and viral RNA and DNA synthesis, thereby inhibiting viral replication.[26]

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP Viral_Replication Viral RNA/DNA Synthesis UTP_CTP->Viral_Replication DHODH->Orotate Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->DHODH Inhibits

Inhibition of Viral Replication via Host Pyrimidine Biosynthesis Pathway.

Inhibition of Viral Entry:

Certain pyrimidine derivatives have been identified as viral entry inhibitors, preventing the virus from entering the host cell.[17] This can be achieved by binding to viral envelope proteins, thereby blocking their interaction with host cell receptors.[17]

Experimental Protocol: Plaque Reduction Assay

This protocol details a standard method for evaluating the antiviral activity of pyrimidine derivatives against plaque-forming viruses.[2][9][27][28]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates

  • Virus stock of known titer

  • Synthesized pyrimidine derivatives

  • Cell culture medium (e.g., DMEM)

  • Overlay medium (e.g., 1% methylcellulose in DMEM)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing different concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction relative to the vehicle-treated control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected pyrimidine derivatives.

Compound/Derivative ClassTarget/AssayIC50/ED50 (µM)Reference
Pyrazolo[3,4-d]pyrimidines (7-9)COX-2 InhibitionED50 = 8.23 - 11.60[29]
Pyrazolo[3,4-d]pyrimidines (96-100)COX-2 InhibitionIC50 = 0.10 - 0.11[29]
Pyrimidine derivatives L1, L2COX-2 InhibitionComparable to meloxicam[29]
Pyrimidine-5-carbonitriles (3b, 5b, 5d)COX-2 InhibitionIC50 = 0.16 - 0.20[14]
Pyrimidine derivative 51NF-κB activity inhibitionIC50 = 0.1722[30]
Pyrimidine derivative 51NO release inhibitionIC50 = 3.1[30]
Mechanism of Action: Anti-inflammatory Effects

Inhibition of the NF-κB Signaling Pathway:

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[31][32][33] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[30] This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators such as TNF-α, IL-6, and iNOS.[30] Pyrimidine derivatives can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.[30]

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_p p-IκBα IkBa_p->NFkB Degradation of IκBα IkBa_NFkB->IkBa_p Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Inflammation Activates Transcription Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by Pyrimidine Derivatives.
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This protocol describes a method to evaluate the anti-inflammatory activity of pyrimidine derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][34][35][36]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • Pyrimidine derivatives

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Conclusion

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, ensure that pyrimidine derivatives will remain at the forefront of medicinal chemistry research. This technical guide provides a foundational resource for scientists and researchers in the field, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying mechanisms of action. It is anticipated that the information presented herein will facilitate the rational design and development of the next generation of pyrimidine-based drugs with enhanced efficacy and safety profiles.

References

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the molecule's fundamental properties, including its molecular formula and weight, and presents a detailed experimental protocol for its synthesis. Furthermore, it explores its known biological activities and potential mechanisms of action, supported by data from scientific literature. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Compound Identification and Properties

This compound is a pyrimidine derivative characterized by the presence of a hydrazino group at the 4-position, a methyl group at the 6-position, and a methylthio group at the 2-position of the pyrimidine ring. These functional groups contribute to its distinct chemical reactivity and biological profile.[1] The definitive identifiers and physicochemical properties are summarized in the table below.

Table 1: Core Data for this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₀N₄S[2][3][4]
Molecular Weight 170.24 g/mol [1][3]
170.234 g/mol [2]
170.241 g/mol [4]
IUPAC Name (6-methyl-2-methylsulfanylpyrimidin-4-yl)hydrazine[2]
CAS Number 1980-54-7[2][3][5][6][7][8]
Canonical SMILES CS C1=NC(=CC(=N1)C)NN[1]
Hydrogen Bond Acceptors 5[4]
Hydrogen Bond Donors 2[4]
Rotatable Bonds 2[4]

Note: Some sources use the name 2-Hydrazino-4-methyl-6-methylthiopyrimidine (CAS No. 1899-58-7) interchangeably, though these are distinct isomers.[1] This guide specifically addresses the compound associated with CAS number 1980-54-7.

Experimental Protocols: Synthesis

The most common and effective method for synthesizing this compound is through the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.[1]

Classical Synthesis via Nucleophilic Substitution

This protocol describes the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with hydrazine hydrate.

Overall Reaction: C₆H₇ClN₂S + N₂H₄·H₂O → C₆H₁₀N₄S + HCl + H₂O

Materials and Reagents:

  • 4-chloro-6-methyl-2-(methylthio)pyrimidine (1 equivalent)

  • Hydrazine hydrate (80-99% solution, 2-3 equivalents)

  • Methanol or Ethanol (solvent)

  • Crushed ice

  • Distilled water

  • Saturated sodium bicarbonate solution (for neutralization if necessary)

Detailed Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-chloro-6-methyl-2-(methylthio)pyrimidine in methanol.

  • To this solution, add 2-3 equivalents of hydrazine hydrate dropwise while stirring at room temperature.[9]

  • Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly pour the reaction mixture onto a beaker containing crushed ice with vigorous stirring to precipitate the product.[9]

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold distilled water to remove any unreacted hydrazine hydrate and salts.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Dry the purified product under vacuum to yield this compound as a solid.

Biological Activity and Mechanism of Action

Research indicates that this compound and related derivatives possess a range of significant biological activities.

  • Antimicrobial and Antiviral Properties: The compound has been investigated for its potential to inhibit the growth of bacteria and has shown promise in antiviral applications.[1] Pyrimidine derivatives containing both hydrazino and methylthio functional groups have been noted for their ability to circumvent efflux pump-mediated resistance mechanisms in multidrug-resistant bacterial strains.[1]

  • Anticancer Potential: Preliminary studies suggest that this class of compounds may have anticancer properties, making them candidates for further investigation in cancer therapeutics.[1]

  • Enzyme Inhibition: A key aspect of its mechanism of action is the reactivity of the hydrazino group. This group can form covalent bonds with nucleophilic sites on biological targets, such as enzymes, leading to the disruption of cellular processes and inhibition of enzyme activity.[1]

  • Receptor Antagonism: Functional assays have demonstrated that the compound can act as a receptor antagonist, for instance by blocking serotonin-mediated signal transduction.[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the classical synthesis of this compound.

Synthesis_Workflow cluster_start 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Isolation (Workup) cluster_end 4. Final Product Precursor 4-chloro-6-methyl- 2-(methylthio)pyrimidine Reaction Reflux (1-4 hours) Precursor->Reaction Reagent Hydrazine Hydrate in Methanol Reagent->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Cooling Filtration Vacuum Filtration & Washing Precipitation->Filtration Purification Recrystallization & Drying Filtration->Purification Product Pure Product: 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine. Due to the limited availability of a complete, published dataset for this specific molecule, this document combines reported data for closely related analogs and typical spectroscopic values for substituted pyrimidines to offer a predictive and practical resource for researchers. The information herein is intended to support the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shift values are estimated based on typical ranges for substituted pyrimidines and data from analogous compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.0-6.5s1HC5-H
~4.0-5.0br s2H-NH₂
~7.5-8.5br s1H-NH-
~2.4s3HC6-CH₃
~2.5s3HS-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165-170C2
~160-165C4
~155-160C6
~100-110C5
~20-25C6-CH₃
~12-15S-CH₃
Infrared (IR) Spectroscopy

Note: The following data is based on characteristic vibrational frequencies for pyrimidine derivatives containing hydrazino and methylthio groups.[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3450Strong, BroadN-H stretching (hydrazino group)
2920-3000MediumC-H stretching (aromatic and aliphatic)
1620-1650StrongC=N stretching (pyrimidine ring)
1550-1600StrongC=C stretching (pyrimidine ring)
1400-1450MediumCH₃ bending
1200-1250MediumC-N stretching
650-700MediumC-S stretching
Mass Spectrometry (MS)

Note: The predicted mass spectrum is based on the molecular weight of the compound (170.24 g/mol ) and common fragmentation patterns of pyrimidine derivatives.[2]

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
170High[M]⁺ (Molecular Ion)
155Medium[M - NH₂]⁺
124Medium[M - SCH₃]⁺
97High[M - NH₂ - SCH₃]⁺
82Medium[C₄H₄N₂]⁺ (Pyrimidine ring fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These protocols are representative for the characterization of novel pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the spectrum similarly to the ¹H spectrum.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

    • EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph. Use a standard electron energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel pyrimidine derivative.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Characterization Final Characterization Report Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of a novel pyrimidine derivative.

References

The Therapeutic Landscape of Pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of pyrimidine-based compounds, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutics.

The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant drugs.[1][2] Its inherent ability to engage in diverse biological interactions has propelled the development of a wide array of therapeutic agents targeting a spectrum of diseases, from infectious agents and cancer to inflammatory disorders.[2][3] This technical guide delves into the core aspects of pyrimidine-based drug discovery, offering a detailed overview of their therapeutic applications, methodologies for their evaluation, and insights into their mechanisms of action.

Therapeutic Applications of Pyrimidine Compounds

Pyrimidine derivatives have demonstrated remarkable versatility, leading to their successful application in various therapeutic areas.

Anticancer Activity

Pyrimidine analogs are well-established as potent anticancer agents, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[4][5] A notable example is 5-Fluorouracil (5-FU) , a cornerstone in the treatment of various solid tumors.[6] Beyond antimetabolites, pyrimidine-based compounds have been successfully developed as targeted therapies, most notably as kinase inhibitors.[1][5] For instance, several pyrimidine derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), key regulators of cell growth and proliferation that are often dysregulated in cancer.[1][5]

Antiviral Activity

The structural similarity of pyrimidine derivatives to endogenous nucleosides makes them ideal candidates for antiviral drug development.[7] These compounds can act as chain terminators during viral replication by being incorporated into the growing viral DNA or RNA strand by viral polymerases.[8] Zidovudine (AZT) , the first FDA-approved drug for HIV, is a classic example of a pyrimidine nucleoside analog that inhibits the viral reverse transcriptase.[6][8] More recent research has focused on developing pyrimidine-based compounds that target other viral enzymes or entry mechanisms.[9]

Antimicrobial Activity

The pyrimidine core is also a privileged scaffold for the development of antimicrobial agents.[1][10] These compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.[10] The development of novel pyrimidine derivatives is a promising strategy to combat the growing threat of antibiotic resistance.[11]

Anti-inflammatory Activity

Pyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[2][5] Several compounds have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain.[12][13] Additionally, pyrimidine-based molecules have been found to modulate inflammatory signaling pathways such as the NF-κB, MAPK, and JAK-STAT pathways.[2][14][15]

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of representative pyrimidine compounds across various therapeutic areas, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Representative Pyrimidine Compounds

Compound/DerivativeCancer Cell LineTarget/MechanismIC50 (µM)Reference
Gefitinib Various EGFR mutant NSCLCEGFR Tyrosine Kinase InhibitorVaries by mutation[1]
Palbociclib Breast CancerCDK4/6 InhibitorVaries by cell line[5]
Curcumin-pyrimidine analog 3g MCF-7 (Breast)Not Specified0.61 ± 0.05[16]
Thienopyrimidine derivative 2 MCF-7 (Breast)Not Specified0.013[16]
Indolyl-pyrimidine hybrid 4g MCF-7 (Breast)EGFR Inhibitor5.1 ± 1.14[17]
Indolyl-pyrimidine hybrid 4g HepG2 (Liver)EGFR Inhibitor5.02 ± 1.19[17]
Indazol-pyrimidine 4f MCF-7 (Breast)Not Specified1.629[8]
Indazol-pyrimidine 4i A549 (Lung)Not Specified2.305[8]
Compound 13 (Aurora Kinase Inhibitor) SCLC cell linesAurora A Kinase< 0.200[9]
Compound 3b (Thiazolo[4,5-d]pyrimidine) C32 (Melanoma)Not Specified24.4[18]

Table 2: Antiviral Activity of Representative Pyrimidine Compounds

Compound/DerivativeVirusAssayEC50 (µM)Reference
Zidovudine (AZT) HIV-1Reverse Transcriptase InhibitionVaries by assay[6]
PPD-3 (Pyrido[2,3-d]pyrimidine) HCoV-229ECPE1.9[19]
PPD-4 (Pyrido[2,3-d]pyrimidine) HCoV-229ECPE3.1[19]
Compound 1 (7H-Pyrrolo[2,3-d]pyrimidine) Zika VirusReporter Assay5.25[20]
Compound 8 (7H-Pyrrolo[2,3-d]pyrimidine analog) Zika VirusTiter Reduction~13 (EC99)[20]
Compound 5-1 (Mpr Inhibitor Analog) Vaccinia VirusNot Specified0.0032[21]
Nucleoside analogue 2i Influenza A (H1N1)Not Specified57.5[4]
Nucleoside analogue 5i Influenza A (H1N1)Not Specified24.3[4]

Table 3: Antimicrobial Activity of Representative Pyrimidine Compounds

Compound/DerivativeMicroorganismMIC (mg/L or µg/mL)Reference
Halogenated Pyrrolopyrimidine 5 Staphylococcus aureus8 mg/L[22]
Halogenated Pyrrolopyrimidine 6 Staphylococcus aureus8 mg/L[22]
Halogenated Pyrrolopyrimidine 19 Staphylococcus aureus16 mg/L[22]
Pyridothienopyrimidine 6o Various bacterial strains2-5 µg/mL[23]

Table 4: Anti-inflammatory Activity of Representative Pyrimidine Compounds

Compound/DerivativeTarget/AssayIC50 (µM)Reference
Pyrimidine derivative L1 COX-2 InhibitionComparable to Meloxicam[13]
Pyrimidine derivative L2 COX-2 InhibitionComparable to Meloxicam[13]
Compound 3 (Novel Pyrimidine) COX-2 Inhibition0.85[12]
Compound 4a (Novel Pyrimidine) COX-2 Inhibition0.65[12]
Epimuqubilin A (Norsesterterpene Peroxide) NO Inhibition in RAW 264.7 cells7.4[20]
Sigmosceptrellin A NO Inhibition in RAW 264.7 cells9.9[20]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrimidine compounds are often mediated through their interaction with specific signaling pathways that are crucial for disease pathogenesis.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based tyrosine kinase inhibitors (TKIs) like Gefitinib competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription Gefitinib Gefitinib (Pyrimidine Inhibitor) Gefitinib->EGFR Inhibits

EGFR signaling pathway and its inhibition by Gefitinib.
CDK Regulation of the Cell Cycle in Cancer

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. The deregulation of CDK activity is a common feature in cancer, leading to uncontrolled cell division. Pyrimidine-based inhibitors, such as Palbociclib, specifically target CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb) and thereby arresting the cell cycle in the G1 phase.

CDK4/6 regulation of the G1-S cell cycle transition and its inhibition.
NF-κB Signaling in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Certain pyrimidine derivatives have been shown to inhibit this pathway at various points.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Activates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->IKK_complex Inhibits

The canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols

The successful development of pyrimidine-based therapeutics relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of a Pyrimidine-based COX-2 Inhibitor

The synthesis of pyrimidine-based COX-2 inhibitors often involves the condensation of a β-dicarbonyl compound with a guanidine derivative to form the core pyrimidine ring, followed by functionalization to introduce the desired pharmacophoric features for selective COX-2 inhibition.

Synthesis_Workflow Start β-Dicarbonyl Compound Step1 Condensation Start->Step1 Reagent1 Guanidine Derivative Reagent1->Step1 Intermediate1 Pyrimidine Core Step1->Intermediate1 Step2 Functionalization Intermediate1->Step2 Final_Product COX-2 Inhibitor Step2->Final_Product

A generalized workflow for the synthesis of a pyrimidine-based COX-2 inhibitor.

Detailed Protocol: Synthesis of a Pyrimidine-based COX-2 Inhibitor (Example)

This protocol describes a general approach for synthesizing a pyrimidine derivative with potential COX-2 inhibitory activity.

  • Step 1: Synthesis of the Pyrimidine Core.

    • To a solution of a substituted β-diketone (1 equivalent) in a suitable solvent such as ethanol, add a guanidine salt (e.g., guanidine hydrochloride, 1.1 equivalents) and a base (e.g., sodium ethoxide, 2.2 equivalents).

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid) and collect the precipitated pyrimidine core by filtration.

    • Purify the product by recrystallization or column chromatography.

  • Step 2: Functionalization of the Pyrimidine Core.

    • The synthesized pyrimidine core can be further modified. For example, a Suzuki coupling reaction can be performed to introduce an aryl group at a specific position.

    • To a solution of the halogenated pyrimidine core (1 equivalent) in a solvent system like dioxane/water, add a boronic acid derivative (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).

    • Heat the reaction mixture under an inert atmosphere until the reaction is complete.

    • Extract the product with an organic solvent, dry the organic layer, and purify the final compound by column chromatography.

In Vitro Biological Evaluation

The MTT assay is a colorimetric assay to assess cell viability.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrimidine compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques.

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Infect the cells with a known titer of the virus.

  • Overlay the cells with a medium containing different concentrations of the pyrimidine compound.

  • Incubate the plates until plaques are visible.

  • Stain the cells with crystal violet and count the number of plaques.

  • Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][3]

  • Prepare serial two-fold dilutions of the pyrimidine compound in a 96-well microtiter plate containing broth medium.[2]

  • Inoculate each well with a standardized suspension of the test microorganism.[2]

  • Incubate the plate under appropriate conditions.[3]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[5]

  • In a 96-well plate, combine the COX-2 enzyme, a cofactor (e.g., heme), and the pyrimidine compound at various concentrations.[4]

  • Initiate the reaction by adding the substrate, arachidonic acid.[4]

  • After a specific incubation time, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).[16]

  • Calculate the IC50 value for COX-2 inhibition.[5]

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[18][20]

  • Culture RAW 264.7 macrophage cells in a 96-well plate.[20]

  • Pre-treat the cells with different concentrations of the pyrimidine compound for 1 hour.[18]

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.[18]

  • After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture medium using the Griess reagent.[10][20]

  • Determine the concentration of the compound that inhibits NO production.[10]

Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous life-saving medications. The methodologies and insights presented in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to harnessing the therapeutic potential of pyrimidine compounds to address unmet medical needs. As our understanding of disease biology deepens, the rational design and synthesis of novel pyrimidine derivatives hold immense promise for the future of medicine.

References

The Synthesis of 4-Hydrazinyl-6-methyl-2-(methylthio)pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the chemical reaction of 6-methyl-2-(methylthio)-4-chloropyrimidine with hydrazine hydrate, a critical transformation for synthesizing pyrimidine derivatives with significant potential in medicinal chemistry. The resulting product, 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine, serves as a versatile building block for the development of novel therapeutic agents, exhibiting a range of biological activities including antimicrobial, antiviral, and anticancer properties.

Reaction Overview

The core reaction involves a nucleophilic aromatic substitution (SNAr) on the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the chloro-substituent at the 4-position, facilitates the displacement of the chloride ion by the nucleophilic hydrazine. This reaction is typically carried out in a polar protic solvent, such as ethanol, and can be achieved through conventional heating or enhanced by ultrasound irradiation.

Quantitative Data Summary

The synthesis of 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine can be accomplished under various conditions, with notable differences in reaction time and yield. The following table summarizes the quantitative data from different methodologies.

Starting MaterialReagentsSolventMethodTemperatureTimeYield (%)Reference
6-Methyl-2-(methylthio)-4-chloropyrimidineHydrazine hydrateEthanolReflux~78°C1 hourHigh[1]
4-Chloro-2-methyl-6-methylthiopyrimidineHydrazine hydrateAqueous EthanolUltrasound50°C2 hours85%[2]
4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl) pyrimidineHydrazine hydrateAbsolute EthanolReflux~78°C6 hoursNot specified[3]
4-isobutyl-1,6-dihydro-1-methyl-2-(methylthio)-6-oxopyrimidine-5-carbonitrileHydrazine hydrateAbsolute EthanolReflux~78°C8 hoursNot specified[4]

Experimental Protocols

Below are detailed methodologies for the synthesis of 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine.

Method 1: Conventional Heating (Reflux)

This protocol is a standard method for the synthesis of hydrazinopyrimidines.

Materials:

  • 6-methyl-2-(methylthio)-4-chloropyrimidine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 6-methyl-2-(methylthio)-4-chloropyrimidine (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3 equivalents) to the solution.[3]

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 1-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][4]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine.

Method 2: Ultrasound-Assisted Synthesis

This method offers a green and efficient alternative to conventional heating.[2]

Materials:

  • 6-methyl-2-(methylthio)-4-chloropyrimidine

  • Hydrazine hydrate

  • Aqueous ethanol

  • Ultrasonic bath or probe sonicator

  • Reaction vessel suitable for ultrasonication

  • Standard work-up and purification equipment

Procedure:

  • In a suitable reaction vessel, combine 6-methyl-2-(methylthio)-4-chloropyrimidine (1 equivalent) and hydrazine hydrate in aqueous ethanol.

  • Place the reaction vessel in an ultrasonic bath operating at a frequency of 40 kHz and a power of 300 W.[2]

  • Maintain the reaction temperature at 50°C and sonicate for 2 hours.[2]

  • After the reaction period, cool the mixture and isolate the product as described in the conventional heating method (steps 4-6).

Reaction Workflow and Logic

The synthesis of 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine is a straightforward process, the logic of which is depicted in the following workflow diagram.

ReactionWorkflow start Start reactants Combine: - 6-methyl-2-(methylthio)-4-chloropyrimidine - Hydrazine Hydrate - Ethanol start->reactants reaction Reaction Conditions: - Conventional Heating (Reflux) OR - Ultrasound Irradiation reactants->reaction workup Work-up: - Cool reaction mixture - Precipitate product - Filter solid reaction->workup purification Purification: - Recrystallization from Ethanol workup->purification product Final Product: 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine purification->product

Caption: Experimental workflow for the synthesis of 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine.

Signaling Pathways and Applications in Drug Development

The 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine scaffold is a valuable pharmacophore in drug discovery. The reactive hydrazinyl group serves as a handle for further molecular elaboration, allowing for the synthesis of a diverse library of derivatives. These derivatives have been investigated for their potential to interact with various biological targets.

SignalingPathways cluster_synthesis Synthesis & Derivatization cluster_applications Biological Applications & Targets Start 6-methyl-2-(methylthio)- 4-chloropyrimidine Product 4-hydrazinyl-6-methyl-2- (methylthio)pyrimidine Start->Product + Hydrazine Hydrate Derivatives Diverse Pyrimidine Derivatives Product->Derivatives Further Reactions Antimicrobial Antimicrobial Activity Derivatives->Antimicrobial Antiviral Antiviral Activity Derivatives->Antiviral Anticancer Anticancer Activity Derivatives->Anticancer CellWall Bacterial Cell Wall Synthesis Inhibition Antimicrobial->CellWall Polymerase Viral Polymerase Inhibition Antiviral->Polymerase Kinase Kinase Inhibition Anticancer->Kinase

Caption: Logical relationship of synthesis to drug development applications.

The synthesized hydrazinopyrimidine can be further reacted to create more complex heterocyclic systems, such as triazolopyrimidines, which are known to exhibit a wide range of pharmacological activities. The exploration of these derivatives continues to be an active area of research for the discovery of new and effective drugs.

References

A Technical Guide to the Chemical Reactions of the Hydrazino Group in Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] The introduction of a hydrazino (-NHNH2) group onto the pyrimidine ring unlocks a rich and versatile field of chemical transformations. This nucleophilic group serves as a powerful handle for constructing complex heterocyclic systems, making hydrazinopyrimidines pivotal intermediates in the synthesis of novel drug candidates.[2][3] This guide provides an in-depth exploration of the core chemical reactions of the hydrazino group in pyrimidines, focusing on reaction mechanisms, synthetic applications, and detailed experimental protocols.

Core Reactivity and Key Transformations

The hydrazino group's reactivity is dominated by the high nucleophilicity of the terminal amino group (-NH2). This allows it to readily participate in condensation and cyclization reactions, providing efficient pathways to a variety of fused heterocyclic systems.

One of the most fundamental reactions of hydrazinopyrimidines is their condensation with aldehydes and ketones to form stable hydrazone derivatives (a class of Schiff bases).[4][5][6] This reaction typically proceeds under mild, often acidic, conditions and is characterized by high yields.[5] The resulting C=N double bond in the hydrazone moiety extends the conjugation of the pyrimidine system and serves as a versatile synthon for further functionalization.[3][7] These hydrazone derivatives themselves are a significant class of compounds, investigated for a wide range of biological activities, including anticancer and antimicrobial properties.[3][4]

// Edges HydrazinoPyrimidine -> Mixing; Carbonyl -> Mixing; Mixing -> Catalyst [label="Optional"]; Catalyst -> Reflux; Mixing -> Reflux [style=invis]; // To align Catalyst and Mixing Reflux -> Cooling; Cooling -> Precipitation; Precipitation -> Filtration; Filtration -> Drying; Drying -> Characterization; } ` Caption: Experimental workflow for pyrimidine hydrazone synthesis.

The true synthetic power of hydrazinopyrimidines lies in their utility as precursors for fused ring systems. The bifunctional -NH-NH2 moiety is perfectly poised to react with 1,3-dielectrophiles or their equivalents to construct five-membered rings fused to the pyrimidine core.

1.2.1. Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines

A prevalent and high-yield reaction involves the cyclocondensation of 2-hydrazinopyrimidines with one-carbon synthons like orthoesters (e.g., triethyl orthoformate) or formic acid. This process leads to the formation of the therapeutically important [1,2,4]triazolo[4,3-a]pyrimidine scaffold. This ring system is a key component in various biologically active molecules.[8][9]

1.2.2. Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines, which are purine bioisosteres, are another critical class of compounds accessible from hydrazinopyrimidine precursors.[10][11] The synthesis often involves the reaction of a hydrazinopyrimidine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[12] The reaction proceeds via an initial hydrazone formation, followed by an intramolecular cyclization and dehydration to yield the fused pyrazolo ring system. These compounds are extensively studied as kinase inhibitors in cancer therapy.[12][13]

// Central Node HP [label="2-Hydrazinopyrimidine", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="filled,rounded"];

// Reagents Orthoester [label="Orthoester\n(e.g., HC(OEt)3)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyl [label="1,3-Dicarbonyl\nCompound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AcidChloride [label="Acid Chloride\n/ Anhydride", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products TP [label="[1,2,4]Triazolo[4,3-a]pyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PP [label="Pyrazolo[1,5-a]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Fused Systems\n(e.g., Pyridazinopyrimidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HP -> TP [label=" Cyclocondensation"]; Orthoester -> TP [style=dotted, arrowhead=none];

HP -> PP [label=" Cyclocondensation"]; Dicarbonyl -> PP [style=dotted, arrowhead=none];

HP -> Other [label=" Cyclization"]; AcidChloride -> Other [style=dotted, arrowhead=none]; } ` Caption: Key cyclization pathways of hydrazinopyrimidines.

Data Presentation: Reaction Summaries

The following tables summarize quantitative data for the key transformations discussed.

Table 1: Synthesis of Pyrimidine Hydrazone Derivatives

Entry Hydrazinopyrimidine Substrate Carbonyl Compound Solvent Catalyst Time (h) Yield (%) Reference
1 2-Hydrazinyl-4,6-dimethylpyrimidine Benzaldehyde Ethanol Acetic Acid 2 >90 [4] (Illustrative)
2 2-Hydrazinylpyrimidine Acetophenone Methanol - 1 ~85 [14] (Illustrative)
3 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine 4-Chlorobenzaldehyde Ethanol Acetic Acid 4 88 [11] (Derived)

| 4 | 2-Hydrazinyl-4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidine | Benzaldehyde | Ethanol | Acetic Acid | 3 | 85 |[15] |

Table 2: Synthesis of Fused Triazolopyrimidine Systems

Entry Hydrazinopyrimidine Substrate C1 Synthon Solvent Conditions Time (h) Yield (%) Reference
1 2-Hydrazinyl-3-aminopyrazine* Triethyl orthoformate DMF 120 °C 2 95 [9] (Analogous)
2 2-Hydrazinyl-4,6-dimethylpyrimidine Formic Acid - 150 °C 3 ~80 General Procedure
3 2-Hydrazinylpyrazine* Chloroacetyl chloride Acetonitrile NaOH, 10 °C 3 - [8] (Analogous)

| 4 | 5-Amino-3-(hydrazinyl)-1H-1,2,4-triazole | Triethyl orthoformate | - | Reflux | 5 | 85 |[16] (Derived) |

*Note: Data from pyrazine analogs are included to illustrate the generality of the reaction for related diazines.

Detailed Experimental Protocols

The following protocols are representative examples of the key reactions discussed, adapted from the literature.

  • Reactant Dissolution: Dissolve one equivalent of the 2-hydrazinopyrimidine derivative in absolute ethanol (approx. 20 mL per gram of starting material).

  • Addition of Carbonyl: To the stirred solution, add a slight excess (1.1 equivalents) of the appropriate aldehyde or ketone.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The hydrazone product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or a suitable solvent.

  • Characterization: Confirm the structure of the product using IR, 1H NMR, 13C NMR, and Mass Spectrometry.

  • Starting Material: Begin with 2-chloro-3-hydrazinylpyrazine (1 equivalent).

  • Cyclization Reagent: Add an excess of triethyl orthoformate (approx. 5-10 equivalents).

  • Reaction Conditions: Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and evaporate the excess triethyl orthoformate under reduced pressure.

  • Isolation and Purification: The resulting crude product is often a solid. It can be purified by trituration with diethyl ether or by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford the pure triazolopyrazine/pyrimidine derivative.

  • Characterization: Analyze the final product by standard spectroscopic methods (NMR, MS) to confirm its identity and purity.

// Core Nodes CP [label="Chloropyrimidine\n(Starting Material)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HP [label="Hydrazinopyrimidine\n(Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Products Hydrazone [label="Pyrimidine Hydrazone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triazolo [label="[2][13][17]Triazolo[4,3-a]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrazolo [label="Pyrazolo[1,5-a]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents Hydrazine [label="Hydrazine Hydrate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonyl [label="R-CHO / R-CO-R'", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C1Synthon [label="C1 Synthon\n(e.g., HC(OEt)3)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C2C3Synthon [label="C2-C3 Synthon\n(e.g., Dicarbonyl)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections CP -> HP [label=" Nucleophilic\nSubstitution"]; Hydrazine -> HP [style=dotted, arrowhead=none];

HP -> Hydrazone [label=" Condensation"]; Carbonyl -> Hydrazone [style=dotted, arrowhead=none];

HP -> Triazolo [label=" Cyclization"]; C1Synthon -> Triazolo [style=dotted, arrowhead=none];

HP -> Pyrazolo [label=" Cyclization"]; C2C3Synthon -> Pyrazolo [style=dotted, arrowhead=none]; } ` Caption: Synthetic routes from a common pyrimidine precursor.

Conclusion

The hydrazino group is a synthetically invaluable functional group in pyrimidine chemistry. It serves as a robust and versatile intermediate for the synthesis of a diverse array of derivatives, most notably hydrazones and fused heterocyclic systems like triazolopyrimidines and pyrazolopyrimidines. The reactions are typically high-yielding and procedurally straightforward, making them highly attractive for applications in medicinal chemistry and drug development. A thorough understanding of these core transformations provides researchers with a powerful toolkit for the rational design and synthesis of novel pyrimidine-based therapeutic agents.

References

Methodological & Application

Synthesis Protocol for 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry. The synthesis primarily involves a nucleophilic substitution reaction between 4-Chloro-6-methyl-2-(methylthio)pyrimidine and hydrazine hydrate. This compound serves as a versatile precursor for the development of novel therapeutic agents, exhibiting a range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The straightforward and efficient synthesis method makes it an accessible building block for further chemical exploration.

Introduction

This compound (CAS No. 1980-54-7) is a pyrimidine derivative characterized by the presence of a hydrazino group at the C4 position, a methyl group at C6, and a methylthio group at C2.[1][2] Its molecular formula is C6H10N4S, and it has a molecular weight of 170.24 g/mol .[1][2] The hydrazino moiety is a key functional group that allows for a variety of subsequent chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Research has indicated its potential in the development of antimicrobial, antiviral, and anticancer drugs.[1]

Synthesis Methodology

The predominant method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 4-Chloro-6-methyl-2-(methylthio)pyrimidine with hydrazine hydrate.[1] The chlorine atom at the C4 position of the pyrimidine ring is displaced by the nucleophilic hydrazino group.

Reaction Scheme

G reactant1 4-Chloro-6-methyl-2-(methylthio)pyrimidine product This compound reactant1->product Hydrazine Hydrate, Ethanol, Reflux reactant2 Hydrazine Hydrate

Caption: Reaction scheme for the synthesis of this compound.

Experimental Parameters

The following table summarizes the key experimental parameters for the synthesis.

ParameterValue/ConditionReference
Starting Material 4-Chloro-6-methyl-2-(methylthio)pyrimidine[1][2]
Reagent Hydrazine hydrate[1][2]
Solvent Ethanol[1][2]
Reaction Temperature Reflux (approx. 78-80 °C)[1][2]
Reaction Time 1 hour[2]
Reported Yield 65-78%[1]

Detailed Experimental Protocol

Materials:

  • 4-Chloro-6-methyl-2-(methylthio)pyrimidine

  • Hydrazine hydrate (excess)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-6-methyl-2-(methylthio)pyrimidine in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.[1]

  • Maintain the reflux for 1 hour.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Further purify the product by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Ultrasound-Assisted Green Synthesis (Alternative Method)

An alternative, environmentally friendly approach involves the use of ultrasound irradiation.[1]

Procedure:

  • In a suitable vessel, mix 4-Chloro-6-methyl-2-(methylthio)pyrimidine and hydrazine hydrate in aqueous ethanol.

  • Subject the mixture to ultrasonic irradiation (e.g., 40 kHz, 300 W) at 50°C.[1]

  • Monitor the reaction for completion. This method is reported to reduce reaction times.[1]

  • Follow the work-up and purification steps as described in the conventional method.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Chloro-6-methyl-2- (methylthio)pyrimidine D Reflux at 80°C for 1 hour A->D B Hydrazine Hydrate B->D C Ethanol C->D E Cool to Room Temperature D->E F Filtration E->F G Recrystallization (Ethanol) F->G H Drying G->H I 4-Hydrazino-6-methyl-2- (methylthio)pyrimidine H->I

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a compound of interest in medicinal chemistry due to its demonstrated biological activities.

  • Antimicrobial Properties: It has been investigated for its potential to inhibit the growth of bacteria.[1] The presence of both hydrazino and methylthio functional groups may contribute to its ability to overcome resistance mechanisms in some bacterial strains.[1]

  • Antiviral Activity: The compound has shown promise in antiviral research, although the specific mechanisms of action are still under investigation.[1]

  • Anticancer Potential: Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.[1]

The hydrazino group is particularly reactive and can be used as a handle to synthesize a variety of derivatives, such as hydrazones, pyrazoles, and other heterocyclic systems, which are known to possess a wide range of biological activities.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is corrosive and toxic. Avoid inhalation, ingestion, and skin contact.

  • Refer to the Safety Data Sheet (SDS) for all chemicals used in this procedure for detailed safety information.[3]

References

Application Notes and Protocols for Antimicrobial Studies of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the antimicrobial potential of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine and its derivatives, along with detailed protocols for their evaluation. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The presence of the hydrazino and methylthio functional groups in the pyrimidine ring of this compound is believed to contribute to its significant biological activity.[3]

Derivatives of this compound have shown promising activity against various multidrug-resistant bacterial strains.[3] Research has indicated that these compounds can circumvent resistance mechanisms such as efflux pumps, maintaining their efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[3]

Data Presentation

The antimicrobial efficacy of various pyrimidine derivatives, including those structurally related to this compound, is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Below is a summary of reported MIC values for some pyrimidine derivatives against a range of microbial strains. It is important to note that the specific activity of this compound itself may vary and requires specific experimental determination.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Hydrazino-4-methyl-6-methylthiopyrimidine derivativesVarious resistant bacterial strains0.48 - 15.62[3]
2-methylpyrimidine-4-ylamine derivative (Compound 15)Bacillus subtilis12.5[5]
Benzoxazolyl/benzothiazolyl/benzimidazolylpyrimidine (Compound 16)Bacillus subtilis6.25[5]
5-bromo-4-(furan-2-yl)pyrimidine derivative (Compound 11)Neisseria gonorrhoeae1.9[5]
Arylazopyrazolo[1,5-a]pyrimidine derivative (Compound 1)Aspergillus terreus25[5]
New pyrimidine analog (Compound 4)Staphylococcus aureus2.4 (µmol/L)[5]
Fused pyrimidine analog (Compound 5)E. coli5 (µL)[5]
New pyrimidine analog (Compound 6)Staphylococcus aureus25[5]
Thienopyrimidine Derivative (Compound 25)Bacillus cereus8[5]
7-Aminopyrazolo[1,5-a]pyrimidines (Compound 26)Bacillus cereus10.8[5]
1,2,3-triazolo[4,5-d]pyrimidines (Compound 27)Methicillin-resistant Staphylococcus aureus25[5]
Isoxazolyl pyrido[2,3-d]pyrimidine derivative (Compound 30)Pseudomonas aeruginosa7[5]
Pyrano[2,3-d]pyrimidine derivative (Compound 31)Bacillus subtilis0.097[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial activity of this compound.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.

Materials:

  • This compound (test compound)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions are made in the appropriate broth.

  • Preparation of Microbial Inoculum:

    • Grow microbial cultures overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells. The turbidity can be adjusted to match a 0.5 McFarland standard.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a range of concentrations of the test compound.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control: Wells containing only broth to check for sterility.

    • Growth Control: Wells containing broth and the microbial inoculum without any test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Disk Diffusion Method

This method is a qualitative screening assay to determine the antimicrobial susceptibility of a compound.

Materials:

  • This compound (test compound)

  • Microbial cultures

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Incubator

  • Positive control (standard antibiotic disk)

  • Negative control (disk with solvent only)

Procedure:

  • Preparation of Microbial Lawn:

    • Prepare a microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly spread the inoculum over the entire surface of an MHA plate to create a lawn.

  • Preparation of Test Disks:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.

    • Impregnate sterile filter paper disks with a specific volume (e.g., 10 µL) of the test compound solution.

    • Allow the solvent to evaporate completely.

  • Application of Disks:

    • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

    • Ensure the disks are pressed down gently to make full contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the antimicrobial studies of this compound.

Antimicrobial_Screening_Workflow start Start: Compound Synthesis (this compound) stock Prepare Stock Solution (e.g., in DMSO) start->stock qualitative Qualitative Screening (Agar Disk Diffusion) stock->qualitative quantitative Quantitative Assay (Broth Microdilution - MIC) stock->quantitative zone Measure Zone of Inhibition qualitative->zone mic Determine MIC Value quantitative->mic active Active? zone->active mic->active further Further Studies (Mechanism of Action, Cytotoxicity) active->further Yes end End active->end No further->end General_Mechanism_of_Action compound Pyrimidine Derivative (e.g., this compound) target1 Inhibition of Nucleic Acid Synthesis compound->target1 target2 Disruption of Cell Wall Synthesis compound->target2 target3 Inhibition of Protein Synthesis compound->target3 outcome Bactericidal / Bacteriostatic Effect target1->outcome target2->outcome target3->outcome

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup and synthesis of pyrimidine derivatives, a critical scaffold in medicinal chemistry and drug discovery. The information compiled herein offers a guide to various synthetic methodologies, including the classic Biginelli reaction, modern microwave-assisted and ultrasound-assisted techniques, and cross-coupling strategies for diversification.

Introduction

Pyrimidine and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The synthesis of these heterocyclic compounds is a focal point of extensive research, leading to the development of numerous synthetic strategies. This document outlines some of the most robust and widely used methods for preparing pyrimidine derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Key Synthetic Methodologies and Experimental Protocols

Several methods have been established for the synthesis of pyrimidine derivatives, each with its own set of advantages. The choice of method often depends on the desired substitution pattern, scalability, and the need for green chemistry approaches.

The Biginelli Reaction: A Classic Multicomponent Approach

The Biginelli reaction is a one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs.[2][3][4] This acid-catalyzed cyclocondensation reaction involves an aldehyde, a β-ketoester, and urea or thiourea.[3]

Detailed Experimental Protocol (Classical Approach):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) to the mixture.[3]

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. Wash the solid with cold ethanol. If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography on silica gel.[4]

Mechanism of the Biginelli Reaction:

The reaction proceeds through a series of bimolecular reactions, starting with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the dihydropyrimidine product.[2][3][5]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Aldehyde N-acyliminium Ion N-acyliminium Ion Aldehyde->N-acyliminium Ion + Urea, H+ Urea Urea Intermediate Intermediate N-acyliminium Ion->Intermediate + beta-Ketoester (enol) beta-Ketoester beta-Ketoester Dihydropyrimidine Dihydropyrimidine Intermediate->Dihydropyrimidine - H2O

A simplified mechanism of the Biginelli reaction.
Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[6][7]

Detailed Experimental Protocol:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea/thiourea (1.5 eq).[8]

  • Catalyst and Solvent: Add the catalyst (e.g., 1-5 mol%) and a minimal amount of a high-boiling point solvent like ethanol or DMF, or perform the reaction under solvent-free conditions.[6][7]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).[6][9]

  • Work-up and Purification: After cooling, the product can often be isolated by simple filtration and washing, or by standard extraction and purification techniques as described for the classical method.[7]

Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source that can enhance reaction rates and yields through acoustic cavitation.[8][10]

Detailed Experimental Protocol:

  • Reaction Setup: In a suitable flask, dissolve the reactants (e.g., chalcone and thiourea) in a solvent like ethanol.[11]

  • Sonication: Place the flask in an ultrasonic bath and sonicate the mixture at a specific frequency (e.g., 40 kHz) and temperature for a period of 20-60 minutes.[8][11]

  • Work-up and Purification: Monitor the reaction by TLC. Once complete, the product can be isolated by filtration or extraction, followed by purification.

Suzuki-Miyaura Cross-Coupling for Derivatization

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds, and it is widely used to introduce aryl or heteroaryl substituents onto a pre-formed pyrimidine core, typically starting from a halogenated pyrimidine.[12][13][14]

Detailed Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the chloropyrimidine derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[12][13]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.[12]

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[12]

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

Data Presentation: Comparative Synthesis Data

The following tables summarize typical reaction conditions and yields for the synthesis of various pyrimidine derivatives using the methodologies described above.

Table 1: Comparison of Conventional vs. Microwave-Assisted Biginelli Reaction [7][9]

EntryAldehydeβ-DicarbonylMethodCatalystSolventTimeYield (%)
1BenzaldehydeEthyl acetoacetateConventionalHClEthanol8 h75
2BenzaldehydeEthyl acetoacetateMicrowaveHClEthanol10 min92
34-ChlorobenzaldehydeEthyl acetoacetateConventionalYb(OTf)₃Acetonitrile6 h85
44-ChlorobenzaldehydeEthyl acetoacetateMicrowaveYb(OTf)₃Acetonitrile15 min95
54-NitrobenzaldehydeAcetylacetoneConventionalNoneEthanol12 h68
64-NitrobenzaldehydeAcetylacetoneMicrowaveNoneEthanol7 min88

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Dihydropyrimidine-2-thiones [11]

EntryAldehydeChalcone IntermediateMethodTimeYield (%)
1Benzaldehyde(E)-1,3-diphenylprop-2-en-1-oneConventional5.5 h65
2Benzaldehyde(E)-1,3-diphenylprop-2-en-1-oneUltrasound20 min82
34-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-oneConventional6 h55
44-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-oneUltrasound22 min78
54-Methoxybenzaldehyde(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-oneConventional6 h61
64-Methoxybenzaldehyde(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-oneUltrasound24 min75

Table 3: Substrate Scope for Suzuki-Miyaura Coupling of 2,4,5,6-Tetrachloropyrimidine [14]

EntryArylboronic AcidPosition of SubstitutionCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid6-Pd(PPh₃)₂Cl₂K₂CO₃Dioxane/H₂O60297
24-Methoxyphenylboronic acid6-Pd(PPh₃)₂Cl₂K₂CO₃Dioxane/H₂O60295
34-Fluorophenylboronic acid6-Pd(PPh₃)₂Cl₂K₂CO₃Dioxane/H₂O60292
4Phenylboronic acid4,6-di-Pd(PPh₃)₂Cl₂K₂CO₃Dioxane/H₂O80585
54-Tolylboronic acid4,6-di-Pd(PPh₃)₂Cl₂K₂CO₃Dioxane/H₂O80582

Mandatory Visualizations

Experimental Workflow for Pyrimidine Derivative Synthesis and Evaluation

The general workflow for the synthesis and subsequent biological evaluation of pyrimidine derivatives is depicted below.

G cluster_0 Synthesis cluster_1 Diversification (Optional) cluster_2 Biological Evaluation Starting_Materials Starting Materials (e.g., Aldehyde, beta-Ketoester, Urea) Reaction One-pot Synthesis (e.g., Biginelli Reaction) Starting_Materials->Reaction Purification Purification (Filtration, Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Core_Pyrimidine Pyrimidine Core Characterization->Core_Pyrimidine Screening Biological Screening (e.g., Kinase Assay, Cell Viability) Characterization->Screening Cross_Coupling Cross-Coupling (e.g., Suzuki Reaction) Core_Pyrimidine->Cross_Coupling Derivative_Purification Purification & Characterization Cross_Coupling->Derivative_Purification Derivative_Purification->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound

A generalized experimental workflow for pyrimidine synthesis.
Signaling Pathway Inhibition by Pyrimidine Derivatives

Many pyrimidine derivatives exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[15]

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition

EGFR signaling pathway inhibited by a pyrimidine derivative.

Characterization of Pyrimidine Derivatives

The structural elucidation of newly synthesized pyrimidine derivatives is crucial for confirming their identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[16][17]

  • ¹H NMR Spectroscopy: Provides information about the proton environment in the molecule. Aromatic protons on the pyrimidine ring typically appear in the δ 7.0-9.0 ppm region. Protons of substituents will have characteristic chemical shifts and coupling patterns.

  • ¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule. The carbon atoms of the pyrimidine ring typically resonate in the δ 140-170 ppm range.

  • IR Spectroscopy: Used to identify the presence of key functional groups. Characteristic peaks include C=N stretching (around 1550-1650 cm⁻¹), C=O stretching in pyrimidinones (around 1650-1700 cm⁻¹), and N-H stretching (around 3200-3400 cm⁻¹).[18]

  • Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation.

By following these detailed protocols and utilizing the provided comparative data and visualizations, researchers can effectively synthesize and characterize a wide range of pyrimidine derivatives for various applications in drug discovery and development.

References

Application Notes and Protocols: 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine as a versatile precursor for the synthesis of various biologically active heterocyclic compounds. Detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines are provided, along with a summary of their potential therapeutic applications.

Introduction

This compound is a key building block in heterocyclic chemistry. Its bifunctional nature, possessing both a nucleophilic hydrazino group and a modifiable methylthio group, allows for the construction of a diverse range of fused heterocyclic systems. These resulting scaffolds, particularly pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines, are of significant interest in medicinal chemistry due to their established roles as kinase inhibitors, antimicrobial, and antifungal agents.[1][2][3][4]

Synthesis of Heterocyclic Scaffolds

The primary synthetic transformations involving this compound are cyclocondensation reactions. The hydrazino moiety readily reacts with 1,3-dielectrophilic species, such as β-diketones and their analogues, to form pyrazole rings. Similarly, reaction with one-carbon electrophiles can be employed to construct the triazole ring.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The reaction of this compound with β-dicarbonyl compounds is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.

G cluster_reactants Reactants cluster_process Reaction Conditions precursor 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine intermediate Hydrazone Intermediate precursor->intermediate + diketone β-Diketone (e.g., Acetylacetone) diketone->intermediate solvent Solvent (e.g., Ethanol, Acetic Acid) heat Heat (Reflux) cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 7,5-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine cyclization->product

Figure 1: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Synthesis of[1][2][3]Triazolo[4,3-a]pyrimidines

The construction of the triazole ring fused to the pyrimidine core can be achieved through the reaction of this compound with a one-carbon electrophile, such as triethyl orthoformate or carbon disulfide. This reaction typically involves a cyclocondensation mechanism.

G cluster_reactants Reactants cluster_process Reaction Conditions precursor 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine intermediate Intermediate precursor->intermediate + c1_electrophile One-Carbon Electrophile (e.g., Triethyl Orthoformate) c1_electrophile->intermediate solvent Solvent (e.g., Acetic Anhydride) heat Heat cyclization Cyclocondensation intermediate->cyclization product 7-Methyl-5-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidine cyclization->product

Figure 2: General workflow for the synthesis of[1][2][3]triazolo[4,3-a]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine

This protocol is adapted from general procedures for the synthesis of pyrazolo[1,5-a]pyrimidines from hydrazinopyrimidines.

Materials:

  • This compound (1.70 g, 10 mmol)

  • Acetylacetone (1.10 g, 11 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol

Procedure:

  • A mixture of this compound (10 mmol) and acetylacetone (11 mmol) in glacial acetic acid (20 mL) is heated under reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure 5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine.

Expected Yield: 75-85%

Characterization: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 7-Methyl-5-(methylthio)-[1][2][3]triazolo[4,3-a]pyrimidine

This protocol is based on general methods for the synthesis of triazolopyrimidines.

Materials:

  • This compound (1.70 g, 10 mmol)

  • Triethyl orthoformate (1.63 g, 11 mmol)

  • Acetic Anhydride (15 mL)

Procedure:

  • A mixture of this compound (10 mmol) and triethyl orthoformate (11 mmol) in acetic anhydride (15 mL) is heated under reflux for 5-7 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and the excess solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.

  • The crude product is purified by column chromatography or recrystallization to yield 7-Methyl-5-(methylthio)-[1][2][3]triazolo[4,3-a]pyrimidine.

Expected Yield: 60-70%

Characterization: The structure of the synthesized compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Applications

Heterocycles derived from this compound exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have been extensively investigated as anticancer agents, primarily due to their ability to act as kinase inhibitors.[3][4] These compounds can target various kinases involved in cancer cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[5][6] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Kinase Signaling Pathway in Cancer GF Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Receptor Inhibits Inhibitor->Downstream Inhibits Inhibitor->Apoptosis Induces

Figure 3: Simplified signaling pathway showing the mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors.
Antimicrobial and Antifungal Activity

Both pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines have demonstrated significant antimicrobial and antifungal properties. The mechanism of action for their antifungal activity often involves the inhibition of enzymes crucial for fungal cell wall synthesis, such as 14α-demethylase.

Data Presentation

The following tables summarize the reported biological activities of representative pyrazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]pyrimidine derivatives.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Pyrazolo[1,5-a]pyrimidineHuman Colon Carcinoma (HCT-116)5.8 - 15.2[7]
Pyrazolo[1,5-a]pyrimidineHuman Breast Cancer (MCF-7)7.3 - 20.1[8]
Pyrazolo[1,5-a]pyrimidineHuman Liver Cancer (HepG2)9.1 - 25.6[9]

Table 2: Antimicrobial and Antifungal Activity of Synthesized Heterocycles

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyrimidineStaphylococcus aureus16 - 64[6]
Pyrazolo[1,5-a]pyrimidineEscherichia coli32 - 128[6]
[1][2][3]Triazolo[4,3-a]pyrimidineCandida albicans8 - 32[10]
[1][2][3]Triazolo[4,3-a]pyrimidineAspergillus niger16 - 64[10]

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. The straightforward and efficient synthetic protocols for accessing pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines, coupled with their promising biological activities, make this starting material a key component in the toolkit of medicinal chemists and drug discovery scientists. Further exploration of the chemical space around these scaffolds is warranted to develop novel and effective therapeutic agents.

References

Application Notes and Protocols for the Purification of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The following techniques are described: recrystallization, silica gel column chromatography, and acid-base extraction.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its purity is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This document outlines established methods for the purification of this compound, enabling researchers to obtain high-purity material for their studies. The selection of the most appropriate purification technique will depend on the nature and quantity of impurities present in the crude material.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table summarizes typical expected outcomes based on the purification of analogous pyrimidine derivatives.

Purification TechniqueTypical Starting PurityExpected Final PurityTypical YieldKey Parameters
Recrystallization 85-95%>98%70-90%Solvent choice, cooling rate
Column Chromatography 70-90%>99%60-80%Stationary phase, mobile phase composition
Acid-Base Extraction VariableVariable>90% (recovery)pH of aqueous solutions

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For pyrimidine derivatives, polar protic solvents are often effective.[1]

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of absolute ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can subsequently be placed in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold absolute ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Ethanol A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H I Pure Crystals H->I

Caption: General workflow for the purification of this compound by recrystallization.

Protocol 2: Purification by Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For pyrimidine derivatives, silica gel is a common stationary phase, and mixtures of non-polar and polar solvents are used as the mobile phase.[2][3]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase by TLC analysis. A good solvent system will give the target compound an Rf value of approximately 0.2-0.4.[4] A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Workflow for Column Chromatography

Column_Chromatography_Workflow A Crude Product B Select Mobile Phase (TLC) A->B C Pack Silica Gel Column B->C D Load Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: General workflow for the purification of this compound by column chromatography.

Protocol 3: Purification by Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. This compound contains a basic hydrazino group and can be separated from neutral or acidic impurities by converting it into a water-soluble salt.[5][6]

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The basic this compound will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be washed with brine, dried, and concentrated to isolate any neutral byproducts.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add an aqueous base solution (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The protonated compound will be neutralized and precipitate out of the solution or form an oily layer.

  • Back-Extraction: Extract the neutralized aqueous layer with fresh organic solvent (e.g., ethyl acetate). The purified product will move back into the organic layer.

  • Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow for Acid-Base Extraction

Acid_Base_Extraction_Workflow cluster_0 Extraction cluster_1 Isolation A Crude Product in Organic Solvent B Add Aqueous Acid (e.g., HCl) A->B C Separate Layers B->C D Aqueous Layer (Protonated Product) C->D E Organic Layer (Neutral Impurities) C->E F Basify Aqueous Layer (e.g., NaOH) D->F G Back-extract with Organic Solvent F->G H Wash and Dry Organic Layer G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: General workflow for the purification of this compound by acid-base extraction.

Concluding Remarks

The choice of purification method for this compound depends on the specific impurities present and the desired final purity. For moderately pure starting material, recrystallization is often a simple and effective method. For more complex mixtures or to achieve very high purity, column chromatography is recommended. Acid-base extraction can be a powerful technique for removing neutral or acidic impurities. It is often beneficial to use a combination of these techniques to achieve the highest possible purity. The purity of the final product should always be confirmed by appropriate analytical methods, such as NMR spectroscopy, mass spectrometry, and HPLC.

References

Application of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. As a pyrimidine derivative, it belongs to a class of compounds that are fundamental components of nucleic acids and coenzymes, and are prevalent in a wide array of therapeutic agents. The presence of a hydrazino group and a methylthio substituent on the pyrimidine ring endows this molecule with unique chemical reactivity and biological activity, making it a valuable scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of its applications in medicinal chemistry, including its synthesis, biological activities, and detailed experimental protocols for its evaluation.

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom on a pyrimidine precursor with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-methyl-2-(methylthio)-4-chloropyrimidine

  • Hydrazine hydrate (80% solution)

  • Methanol

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 6-methyl-2-(methylthio)-4-chloropyrimidine in methanol.

  • While stirring, add hydrazine hydrate (80% solution) dropwise to the solution at room temperature. An excess of hydrazine hydrate is typically used.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Dry the purified this compound product, for example, in a vacuum oven.

  • The final product can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry.

Biological Activities and Applications

This compound and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

This compound has shown notable activity against a range of microorganisms, including drug-resistant bacterial strains. The presence of both the hydrazino and methylthio groups is believed to contribute to its ability to overcome resistance mechanisms, such as efflux pumps.

Quantitative Data: Antimicrobial Activity

CompoundOrganism(s)Activity MetricValue Range (µg/mL)Reference(s)
This compoundVarious resistant bacterial strainsMIC0.48 - 15.62[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Anticancer Activity

Quantitative Data: Anticancer Activity of Related Pyrimidine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity MetricValue Range (µM)Reference(s)
Pyrimidinyl HydrazonesMelanoma, Ovarian, PancreaticIC500.11 - 1.09[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • This compound or its derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24-72 hours in the CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and using a suitable curve-fitting software.[3]

Antiviral Activity

Pyrimidine analogs are a cornerstone of antiviral therapy. While specific EC50 values for this compound are not available in the provided search results, related pyrimidine derivatives have shown promise in antiviral assays.

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • This compound or its derivatives

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock with a known titer

  • Cell culture medium

  • Overlay medium (containing a gelling agent like methylcellulose)

  • Crystal violet staining solution

  • Sterile 6-well or 12-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and EC50 Determination: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.[4][5]

Mechanisms of Action

The diverse biological activities of this compound are attributed to its ability to interact with various biological targets.

Inhibition of Bacterial DNA Polymerase

The methylthio group is suggested to play a role in the inhibition of essential bacterial enzymes. One potential target is DNA polymerase, a critical enzyme for bacterial replication. The hydrazino moiety may also contribute to this inhibition.

G cluster_drug This compound cluster_bacteria Bacterial Cell Compound 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine DNAP DNA Polymerase Compound->DNAP Inhibition Replication DNA Replication DNAP->Replication Catalyzes DNAP->Replication Bacterial Growth Bacterial Growth Replication->Bacterial Growth

Caption: Inhibition of Bacterial DNA Polymerase.

Serotonin Receptor Antagonism and cAMP Signaling

Some pyrimidine derivatives have been shown to interact with serotonin receptors. Antagonism of these receptors can modulate intracellular signaling pathways, such as the cyclic AMP (cAMP) pathway, which is involved in numerous cellular processes.

G cluster_cell Target Cell Receptor Serotonin Receptor AC Adenylyl Cyclase Receptor->AC Activates Receptor->AC cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates substrates Serotonin Serotonin Serotonin->Receptor Activates Compound 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine Compound->Receptor Antagonizes

Caption: Serotonin Receptor Antagonism.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound and its derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Starting Material: 6-methyl-2-(methylthio)-4-chloropyrimidine Reaction Reaction with Hydrazine Hydrate Start->Reaction Product Product: This compound Reaction->Product Antimicrobial Antimicrobial Assays (e.g., MIC) Product->Antimicrobial Anticancer Anticancer Assays (e.g., MTT) Product->Anticancer Antiviral Antiviral Assays (e.g., Plaque Reduction) Product->Antiviral MIC_val MIC Values Antimicrobial->MIC_val IC50_val IC50 Values Anticancer->IC50_val EC50_val EC50 Values Antiviral->EC50_val

Caption: General Experimental Workflow.

Conclusion

This compound represents a promising scaffold in medicinal chemistry. Its straightforward synthesis and diverse biological activities make it an attractive starting point for the development of new antimicrobial, anticancer, and antiviral agents. The detailed protocols and data presented in these application notes provide a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this and related pyrimidine derivatives. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents based on this versatile chemical entity.

References

Application Notes for In Vitro Profiling of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation formats for evaluating the in vitro biological activities of the pyrimidine derivative, 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine. Pyrimidine scaffolds are of significant interest in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] The protocols outlined below are standard colorimetric and enzymatic assays suitable for initial screening and characterization of this compound.

Application Note 1: Evaluation of Anticancer Cytotoxicity

Objective: To determine the in vitro cytotoxic effect of this compound on various human cancer cell lines using the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the solubilized formazan, measured spectrophotometrically, is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[3][4]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound (herein referred to as "Test Compound")

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells in their exponential growth phase and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare a stock solution of the Test Compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of the Test Compound. Include wells for a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this period, visible purple formazan crystals will form in wells with viable cells.[4]

  • Solubilization: Aspirate the medium containing MTT from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log concentration of the Test Compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity

The following table summarizes hypothetical IC₅₀ values for this compound against selected cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma25.5
MCF-7Breast Adenocarcinoma42.1
HCT-116Colorectal Carcinoma18.9
DU-145Prostate Carcinoma65.7

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate (5x10³ cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 add_cpd Add Compound to Wells incubate1->add_cpd prepare_cpd Prepare Serial Dilutions of Test Compound prepare_cpd->add_cpd incubate2 Incubate for 48h add_cpd->incubate2 add_mtt Add MTT Solution (20 µL/well) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC₅₀ Value plot->ic50 COX_Pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA₂ cox COX-1 / COX-2 Enzymes aa->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 pgs Prostaglandins (PGE₂, etc.) pgh2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation compound 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine compound->cox Inhibition COX_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Add Buffer, Heme, and COX Enzyme to Wells compound Add Diluted Test Compound or Control Inhibitor reagents->compound preincubate Pre-incubate (10 min) compound->preincubate add_aa Initiate with Arachidonic Acid preincubate->add_aa incubate Incubate (2 min) add_aa->incubate stop Stop Reaction (e.g., HCl) incubate->stop eia Quantify Prostaglandin (via EIA Kit) stop->eia calculate Calculate % Inhibition eia->calculate ic50 Determine IC₅₀ Value calculate->ic50

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] The functionalization of the pyrimidine ring is a critical step in modulating the pharmacological properties of these molecules. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile method for introducing a wide range of substituents onto the electron-deficient pyrimidine ring, making it a cornerstone reaction in the synthesis of novel therapeutics.[2]

This document provides a detailed overview of the principles, protocols, and applications of nucleophilic substitution reactions on pyrimidines, with a focus on halogenated precursors.

Reaction Mechanism and Principles

The SNAr reaction on pyrimidines is a two-step addition-elimination process. The electron-deficient nature of the pyrimidine ring, caused by the electron-withdrawing effect of the two nitrogen atoms, makes it susceptible to nucleophilic attack.[3][4]

  • Addition Step: A nucleophile attacks an electron-deficient carbon atom (typically C2, C4, or C6) bearing a leaving group (e.g., a halogen).[5] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atoms, which stabilizes it.[3]

  • Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted pyrimidine product.

Regioselectivity cluster_conditions Reaction Conditions cluster_products Major Product Start 2,4-Dichloropyrimidine Default Standard Conditions (e.g., Thiophenols) Start->Default EWG EWG at C5 Start->EWG EDG EDG at C6 Start->EDG C4_Product C4-Substituted Pyrimidine Default->C4_Product Favored Attack EWG->C4_Product Enhances C4 Reactivity C2_Product C2-Substituted Pyrimidine EDG->C2_Product Directs Attack to C2 Workflow A Combine Chloropyrimidine, Nucleophile, Solvent, & Base B Heat Reaction Mixture (e.g., 80-120 °C) A->B C Monitor Progress (TLC or LC-MS) B->C D Aqueous Work-up (Cool, Dilute, Wash) C->D E Dry, Filter, & Concentrate D->E F Purify Product (Chromatography/Recrystallization) E->F G Characterize Product (NMR, MS, etc.) F->G

References

Application Notes and Protocols for 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine as a scaffold for developing potent enzyme inhibitors. This document outlines its potential applications, protocols for assessing its inhibitory activity, and visual representations of relevant pathways and workflows.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its pyrimidine core is a common feature in many compounds that target key enzymes involved in cellular signaling, proliferation, and survival. Notably, derivatives of this compound, particularly pyrazolo[3,4-d]pyrimidines, have shown significant inhibitory activity against various protein kinases, including Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) kinase. This suggests that the parent compound itself may possess inhibitory properties or serve as a crucial pharmacophore for the design of targeted enzyme inhibitors.

Application: Targeting Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it an attractive target for cancer therapy. The structural features of this compound make it a suitable candidate for targeting the ATP-binding pocket of kinases like FAK.

Quantitative Data Summary

While specific inhibitory data for this compound is not extensively available in the public domain, this section presents a hypothetical, yet realistic, dataset to illustrate its potential inhibitory activity against Focal Adhesion Kinase (FAK). This data is intended for illustrative purposes to guide experimental design and data analysis.

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Inhibition Type
This compoundFAKIn vitro kinase15.28.5ATP-competitive
Derivative A (Pyrazolo[3,4-d]pyrimidine)FAKIn vitro kinase0.80.35ATP-competitive
Derivative B (Pyrazolo[3,4-d]pyrimidine)FAKIn vitro kinase0.250.11ATP-competitive
Staurosporine (Control)FAKIn vitro kinase0.02-ATP-competitive

Experimental Protocols

Protocol 1: In Vitro FAK Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against FAK using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • Staurosporine (positive control)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution. Include wells with DMSO only (negative control) and Staurosporine (positive control).

  • Enzyme and Substrate Addition: Prepare a master mix containing kinase buffer, FAK enzyme (final concentration, e.g., 5 ng/µL), and FAK substrate peptide (final concentration, e.g., 0.2 µg/µL). Add 20 µL of this master mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in kinase buffer (final concentration, e.g., 10 µM). Add 25 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 50 µL of Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment PI3K PI3K pFAK->PI3K Grb2 Grb2 pFAK->Grb2 Src->pFAK Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Hydrazino-6-methyl-2- (methylthio)pyrimidine Inhibitor->FAK Inhibition

Caption: FAK signaling pathway and the point of inhibition.

Experimental_Workflow Start Start CompoundPrep Prepare Compound Dilutions Start->CompoundPrep ReactionSetup Set up Kinase Reaction in 96-well Plate CompoundPrep->ReactionSetup EnzymeSubstrate Add FAK Enzyme and Substrate ReactionSetup->EnzymeSubstrate InitiateReaction Initiate Reaction with ATP EnzymeSubstrate->InitiateReaction Incubation Incubate at 30°C for 60 min InitiateReaction->Incubation Detection Add Kinase-Glo® Reagent Incubation->Detection Measure Measure Luminescence Detection->Measure DataAnalysis Analyze Data and Determine IC50 Measure->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for FAK kinase inhibition assay.

Logical_Relationship ParentCompound 4-Hydrazino-6-methyl-2- (methylthio)pyrimidine Synthesis Chemical Synthesis (e.g., Cyclization) ParentCompound->Synthesis Derivatives Library of Pyrazolo[3,4-d]pyrimidine Derivatives Synthesis->Derivatives Screening Enzyme Inhibition Screening (e.g., Kinase Panel) Derivatives->Screening Hit Hit Compound with Potent Activity Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug development logical workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of starting materials: The precursor, 6-chloro-4-methyl-2-(methylthio)pyrimidine, or hydrazine hydrate may be of low purity.Ensure the purity of starting materials. Use freshly distilled or high-purity hydrazine hydrate.
Incorrect stoichiometry: An inappropriate molar ratio of hydrazine hydrate to the pyrimidine precursor can limit the yield.An optimized molar ratio of 3:1 of hydrazine hydrate to the pyrimidine precursor is recommended to maximize conversion and minimize byproducts.[1]
Presence of Multiple Spots on TLC (Impure Product) Side reactions: Undesired side reactions can lead to the formation of byproducts.Control the reaction temperature carefully, as elevated temperatures can lead to the decomposition of hydrazine.[1] Using a polar aprotic solvent like DMF might accelerate the reaction but can also promote side reactions.[1]
Decomposition of the product: The product might be unstable under the reaction or work-up conditions.Ensure the work-up procedure is performed promptly and at a low temperature.
Difficulty in Product Isolation and Purification Product solubility: The product may have high solubility in the reaction solvent, making precipitation difficult.After the reaction, the mixture can be diluted with ice water and neutralized with glacial acetic acid to facilitate product precipitation.[2]
Oily product formation: The product may separate as an oil instead of a solid, complicating filtration.Try to triturate the oily product with a non-polar solvent like hexane or ether to induce solidification.
Reaction Turns Dark or Tar-like Decomposition of reactants or products: High temperatures or prolonged reaction times can lead to the decomposition of sensitive functional groups.Maintain strict temperature control and monitor the reaction closely to stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and established method for synthesizing this compound is through the nucleophilic substitution of a halogenated precursor, typically 4-chloro-6-methyl-2-(methylthio)pyrimidine, with hydrazine hydrate.[1] This reaction is a nucleophilic aromatic substitution (SNAr) where the hydrazine displaces the chloride ion.

Q2: What are the key reaction parameters to control for optimal yield?

Several factors significantly influence the reaction yield:

  • Solvent: Polar protic solvents like ethanol are commonly used.[1] While polar aprotic solvents such as DMF can increase the reaction rate, they may also encourage the formation of side products.[1]

  • Temperature: The reaction is typically carried out at elevated temperatures, ranging from 70-90°C, to enhance the reaction kinetics.[1] However, it is crucial to avoid excessively high temperatures to prevent the decomposition of hydrazine.[1]

  • Stoichiometry: A molar excess of hydrazine hydrate is generally used. A 3:1 molar ratio of hydrazine hydrate to the pyrimidine precursor has been reported to optimize the conversion while minimizing the formation of byproducts.[1]

Q3: Are there any alternative, "greener" synthesis methods available?

Yes, ultrasound-assisted green synthesis has been explored as an alternative to traditional heating methods.[1] This technique can lead to shorter reaction times, increased energy efficiency, and potentially higher yields while minimizing the environmental impact.[1]

Q4: What are the expected yields for this synthesis?

Yields for the synthesis of this compound can vary depending on the specific reaction conditions. Reported yields typically range from 65% to 95%.[1] For instance, the reaction of 4-chloro-2-methyl-6-methylthiopyrimidine with excess hydrazine hydrate in ethanol at 80°C has been reported to yield the product in the range of 65-78%.[1]

Experimental Protocols

Synthesis of this compound from 4-Chloro-6-methyl-2-(methylthio)pyrimidine

This protocol is a general guideline based on literature reports. Optimization may be required for specific laboratory conditions.

Materials:

  • 4-Chloro-6-methyl-2-(methylthio)pyrimidine

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Ethanol

  • Glacial acetic acid

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for several hours (e.g., 8-12 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with glacial acetic acid to precipitate the product.

  • Filter the resulting solid precipitate and wash it with cold water.

  • Dry the product under vacuum to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow Start Starting Materials (4-Chloro-6-methyl-2-(methylthio)pyrimidine, Hydrazine Hydrate, Ethanol) Reaction Nucleophilic Substitution (Reflux, 80°C) Start->Reaction Workup Work-up (Cooling, Precipitation with Water, Neutralization with Acetic Acid) Reaction->Workup Isolation Isolation (Filtration, Washing) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Final Product (4-Hydrazino-6-methyl-2- (methylthio)pyrimidine) Purification->Product

Caption: Synthesis workflow for this compound.

References

Technical Support Center: Synthesis of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and well-established method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 4-chloro-6-methyl-2-(methylthio)pyrimidine with hydrazine hydrate.[1][2] In this reaction, the hydrazino group displaces the chlorine atom on the pyrimidine ring.

Q2: What are the critical parameters that influence the reaction's success?

Several factors can significantly impact the yield and purity of the final product. These include:

  • Stoichiometry: The molar ratio of hydrazine hydrate to the starting chloropyrimidine is crucial. An excess of hydrazine hydrate is generally used to favor the formation of the desired monosubstituted product and minimize the formation of dimeric side products. A 3:1 molar ratio of hydrazine hydrate to the pyrimidine precursor is often recommended to optimize conversion while minimizing byproducts.[1]

  • Temperature: The reaction is typically carried out at elevated temperatures, such as refluxing in ethanol (around 78-80 °C), to ensure a reasonable reaction rate.[1] However, excessively high temperatures should be avoided as they can lead to the decomposition of hydrazine.[1]

  • Solvent: The choice of solvent can influence the reaction rate and the side product profile.[1] Ethanol is a commonly used solvent. While polar aprotic solvents like DMF can accelerate the reaction, they may also promote the formation of side products.[1]

Q3: What are the common side products I should be aware of during this synthesis?

Two primary side products can be encountered during the synthesis of this compound:

  • 1,2-bis(6-methyl-2-(methylthio)pyrimidin-4-yl)hydrazine (Dimer): This impurity arises from the reaction of two molecules of the starting chloropyrimidine with one molecule of hydrazine.

  • 6-methyl-2-(methylthio)pyrimidin-4-ol (Hydrolysis Product): This side product is formed if water is present in the reaction mixture, leading to the hydrolysis of the starting 4-chloro-6-methyl-2-(methylthio)pyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure the reaction is heated to the appropriate temperature (e.g., reflux in ethanol) for a sufficient duration. - Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
Suboptimal stoichiometry.- Use a sufficient excess of hydrazine hydrate (a 3:1 molar ratio is a good starting point) to drive the reaction to completion.[1]
Presence of a Significant Amount of Dimeric Side Product Insufficient excess of hydrazine hydrate.- Increase the molar ratio of hydrazine hydrate to the 4-chloro-6-methyl-2-(methylthio)pyrimidine starting material.
High reaction concentration.- Perform the reaction at a lower concentration to reduce the probability of bimolecular side reactions.
Formation of the Hydrolysis Side Product Presence of water in the reactants or solvent.- Use anhydrous hydrazine and dry solvents. Ensure all glassware is thoroughly dried before use.
Difficulty in Product Purification Co-crystallization or similar chromatographic behavior of the product and side products.- Employ alternative purification techniques such as column chromatography with a different solvent system or recrystallization from a different solvent.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Synthesis of this compound

  • Materials:

    • 4-chloro-6-methyl-2-(methylthio)pyrimidine

    • Hydrazine hydrate (80% solution in water is commonly used)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine in ethanol.

    • Add hydrazine hydrate to the solution. A typical molar ratio is 3 equivalents of hydrazine hydrate to 1 equivalent of the chloropyrimidine.

    • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by TLC.

    • After the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), cool the mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Visualizations

To aid in understanding the experimental workflow and potential side reactions, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_chloro 4-chloro-6-methyl- 2-(methylthio)pyrimidine reaction_mixture Dissolve in Ethanol & Reflux start_chloro->reaction_mixture start_hydrazine Hydrazine Hydrate start_hydrazine->reaction_mixture cooling Cooling & Precipitation reaction_mixture->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization product 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine recrystallization->product

Caption: A general workflow for the synthesis of this compound.

side_reactions cluster_main Desired Reaction cluster_side Side Reactions start_chloro 4-chloro-6-methyl- 2-(methylthio)pyrimidine main_product 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine start_chloro->main_product + Hydrazine Hydrate (Excess) dimer 1,2-bis(6-methyl-2-(methylthio)pyrimidin-4-yl)hydrazine (Dimer) start_chloro->dimer + 1 equivalent Hydrazine Hydrate + 1 equivalent Starting Material hydrolysis 6-methyl-2-(methylthio)pyrimidin-4-ol (Hydrolysis Product) start_chloro->hydrolysis + H2O

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Synthesis and Purification of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature.
2. Poor quality of starting materials: The 4-chloro-6-methyl-2-(methylthio)pyrimidine may be impure or degraded. Hydrazine hydrate can decompose over time.2. Ensure the purity of the starting materials. Use freshly opened or properly stored hydrazine hydrate.
3. Suboptimal reaction conditions: Incorrect solvent or stoichiometry.3. Ethanol is a commonly used solvent. Ensure an excess of hydrazine hydrate is used to drive the reaction to completion.
Product is an Oil or Gummy Solid 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization.1. Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization.
2. "Oiling out" during recrystallization: The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.2. During recrystallization, ensure the compound is fully dissolved at the solvent's boiling point. If it oils out upon cooling, try using a lower-boiling point solvent or a solvent pair.
Product Purity is Low After Recrystallization 1. Inappropriate recrystallization solvent: The chosen solvent may not effectively differentiate between the product and impurities.1. Perform a solvent screen with small amounts of the crude product to identify a solvent that dissolves the product when hot but not when cold, while impurities remain either soluble or insoluble at all temperatures.
2. Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice.2. Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath.
3. Insufficient washing of crystals: Residual mother liquor containing impurities remains on the crystal surface.3. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
Formation of a Significant Amount of Byproducts 1. Reaction temperature is too high: High temperatures can lead to decomposition of the product or side reactions.1. Conduct the reaction at the lowest effective temperature. Monitor for the appearance of new spots on TLC.
2. Harsh reaction conditions: Prolonged exposure to excess hydrazine at high temperatures can potentially lead to ring-opening of the pyrimidine core.2. Use a moderate excess of hydrazine hydrate and monitor the reaction to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic substitution of 4-chloro-6-methyl-2-(methylthio)pyrimidine with hydrazine hydrate.[1] This reaction is typically carried out in a protic solvent like ethanol under reflux conditions.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (4-chloro-6-methyl-2-(methylthio)pyrimidine) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the key parameters to control for a successful synthesis?

A3: Key parameters include the purity of the starting materials, the molar ratio of reactants (an excess of hydrazine hydrate is recommended), reaction temperature, and reaction time. Careful control of these variables will help maximize yield and minimize byproduct formation.

Q4: My product has a persistent yellow color. How can I decolorize it?

A4: A persistent color may indicate the presence of impurities. During the recrystallization process, after dissolving the crude product in a hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Q5: What is the best way to purify the crude product?

A5: Recrystallization is a common and effective method for purifying the solid product. The choice of solvent is crucial for successful purification. A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities will either be insoluble at high temperatures or remain in solution at low temperatures.

Q6: Which solvents are recommended for the recrystallization of this compound?

Data Presentation

The following table presents hypothetical data on the effectiveness of different recrystallization solvents for the purification of this compound. This data is intended to be illustrative of the type of results one might obtain from a solvent screening study.

Recrystallization Solvent Purity of Crude Product (%) Purity After Recrystallization (%) Recovery Yield (%)
Ethanol859575
Isopropanol859770
Ethyl Acetate859265
Ethanol/Water (9:1)859880
Ethyl Acetate/Hexane (1:1)859678

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is a representative procedure based on general methods for the synthesis of hydrazinopyrimidines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-6-methyl-2-(methylthio)pyrimidine (1.0 eq).

  • Solvent Addition: Add ethanol to the flask to dissolve the starting material.

  • Reagent Addition: Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into cold water. The solid product will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the crude product in a vacuum oven.

Purification by Recrystallization (General Protocol)
  • Solvent Selection: Choose an appropriate solvent or solvent system based on a preliminary solvent screen.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: 4-chloro-6-methyl-2-(methylthio)pyrimidine add_solvent Add Ethanol start->add_solvent add_hydrazine Add Hydrazine Hydrate add_solvent->add_hydrazine reflux Reflux (4-6h) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate in Cold Water concentrate->precipitate filter_crude Filter Crude Product precipitate->filter_crude dry_crude Dry Crude Product filter_crude->dry_crude dissolve Dissolve in Hot Solvent dry_crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter crystallize Cool to Crystallize hot_filter->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath filter_pure Filter Pure Product ice_bath->filter_pure wash Wash with Cold Solvent filter_pure->wash dry_pure Dry Pure Product wash->dry_pure end End: Pure Product dry_pure->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Purity start Low Purity after Synthesis check_reaction Reaction Complete? start->check_reaction extend_reaction Extend Reaction Time / Increase Temp check_reaction->extend_reaction No check_impurities Identify Impurities by TLC/NMR check_reaction->check_impurities Yes extend_reaction->start purification_method Purification Method? check_impurities->purification_method recrystallization Recrystallization purification_method->recrystallization Recrystallization column_chromatography Column Chromatography purification_method->column_chromatography Other recrystallization_issue Recrystallization Issue? recrystallization->recrystallization_issue end High Purity Product column_chromatography->end wrong_solvent Incorrect Solvent Choice recrystallization_issue->wrong_solvent Oiling out / Poor recovery fast_cooling Cooling Too Rapid recrystallization_issue->fast_cooling Impurities co-crystallize insufficient_washing Insufficient Washing recrystallization_issue->insufficient_washing Surface impurities solvent_screen Perform Solvent Screen wrong_solvent->solvent_screen slow_cool Allow Slow Cooling fast_cooling->slow_cool wash_cold Wash with Cold Solvent insufficient_washing->wash_cold solvent_screen->end slow_cool->end wash_cold->end

Caption: Troubleshooting logic for improving the purity of synthesized this compound.

References

Technical Support Center: Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted pyrimidines. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of substituted pyrimidines?

A1: Researchers often face several challenges, including:

  • Low Yields: Can be caused by suboptimal reaction conditions, inefficient catalysts, or reactant impurity.[1][2]

  • Side Reactions: The formation of undesired byproducts, such as Hantzsch-type dihydropyridines in the Biginelli reaction, can reduce the yield of the target pyrimidine.[1]

  • Purification Difficulties: Separating the desired product from starting materials, reagents, and byproducts can be challenging and may require techniques like recrystallization or chromatography.[3]

  • Poor Regioselectivity: In the synthesis of unsymmetrically substituted pyrimidines, controlling the position of substituents on the pyrimidine ring can be difficult, leading to mixtures of regioisomers.[4]

  • Incomplete Cyclization: The final ring-closing step may not go to completion, resulting in a low yield of the desired heterocyclic product.[1]

Q2: My Biginelli reaction is producing a yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A2: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]

To minimize its formation, you can:

  • Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway.[1]

  • Choose an Appropriate Catalyst: Some Lewis acids may favor one pathway over the other.[1]

  • Adjust the Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.[1]

Q3: I am struggling with low yields in my Pinner pyrimidine synthesis. What are the likely causes?

A3: Low yields in the Pinner synthesis can be attributed to several factors:

  • Hydrolysis: The amidine starting material can be hygroscopic and may hydrolyze. Ensuring strictly anhydrous conditions is crucial.[1]

  • Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation.[1]

  • Incomplete Cyclization: Insufficient activation of the carbonyl group or steric hindrance can lead to incomplete ring formation.[1] The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

Q4: How can I improve the regioselectivity of nucleophilic aromatic substitution on a 2,4-dichloropyrimidine?

A4: The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophilic attack than the C2 position.[4] To favor substitution at the C2 position, one common strategy is to introduce an electron-donating group (EDG), such as a methoxy or methylamino group, at the C6 position.[4] This alters the electronic distribution of the pyrimidine ring, making the C2 position more electrophilic.[4]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Pyrimidine Product

Low yields are a frequent issue in pyrimidine synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reactants Verify Reactant Purity start->check_reactants optimize_catalyst Optimize Catalyst Loading or Type check_catalyst->optimize_catalyst optimize_temp_time Adjust Temperature and/or Time check_conditions->optimize_temp_time optimize_solvent Screen Different Solvents check_conditions->optimize_solvent purify_reactants Purify Starting Materials check_reactants->purify_reactants monitor_reaction Monitor Reaction by TLC/HPLC optimize_catalyst->monitor_reaction optimize_temp_time->monitor_reaction optimize_solvent->monitor_reaction purify_reactants->monitor_reaction end Improved Yield monitor_reaction->end

Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.

Possible Causes & Solutions:

Possible Cause Solution
Suboptimal Reaction Conditions Temperature: Some reactions require heating to overcome the activation energy, while others may benefit from lower temperatures to prevent side reactions.[5] Solvent: The polarity of the solvent can significantly impact the reaction rate and yield.[5] Experiment with different solvents like ethanol, acetonitrile, or even solvent-free conditions.[5]
Inefficient Catalyst Catalyst Choice: The choice of catalyst is crucial. While strong Brønsted acids like HCl are traditional, Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts can offer milder conditions and improved yields.[5] Catalyst Loading: The amount of catalyst may need to be optimized for your specific substrates.[5]
Reactant Impurity or Degradation Purity: Ensure that the aldehyde, β-ketoester, and urea/thiourea are of high purity, as impurities can lead to unwanted side reactions.[5] Amidine Quality: In the Pinner synthesis, use freshly prepared or purified amidine hydrochloride as they can be hygroscopic and prone to hydrolysis.[1]
Incomplete Reaction Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[5]
Problem 2: Difficulty in Product Purification

The purification of substituted pyrimidines can be complicated by the presence of unreacted starting materials, catalysts, and side products.

Common Purification Techniques:

  • Recrystallization: A cost-effective method for purifying solid compounds. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[3] Common solvents include ethanol, methanol, and ethyl acetate.[3]

  • Column Chromatography: A widely used technique for separating compounds based on polarity. A suitable solvent system can be determined by TLC to achieve good separation.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for obtaining highly pure compounds, particularly for challenging separations.[3]

Data Presentation: Quantitative Analysis of Reaction Conditions

The following tables summarize the impact of different catalysts and solvents on the yield of substituted pyrimidines, primarily focusing on the Biginelli reaction.

Table 1: Comparison of Catalysts in the Biginelli Reaction

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
HClEthanolReflux180Often low[6]
CuCl₂·2H₂O / HClSolvent-freeRoom Temp (Grinding)->90[6]
Fe(NO₃)₃·9H₂OSolvent-freeRoom Temp (Grinding)10-1585-95[7]
Benzyltriethylammonium ChlorideSolvent-free10030-45>85[5]
Sulfamic AcidSolvent-freeMicrowave (300W)2-588-95[5]
αMoO₃/SiO₂Solvent-free1003087[7]

Table 2: Effect of Solvent on Pyrimidine Synthesis Yield

SolventCatalystYield (%)
EthanolClay78
Solvent-free (Microwave)Clay91
H₂O and EtOH (2:3)Zn(L-proline)₂Improved Yield
DCM, DMF, THF, CH₃CN, CHCl₃Zn(L-proline)₂Lowest Yields

Note: The specific yield improvement for the H₂O and EtOH mixture was noted as significant, though a precise percentage was not provided in the source.[8] The data for clay catalyst compares conventional heating in ethanol to microwave irradiation without solvent.[7]

Experimental Protocols

Protocol 1: Solvent-Free Biginelli Reaction via Grinding

This protocol offers an environmentally friendly and efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

Materials:

  • Aldehyde (1 mmol)

  • β-dicarbonyl compound (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., Fe(NO₃)₃·9H₂O, 0.1 mmol)[7]

Procedure:

  • In a mortar, combine the aldehyde, β-dicarbonyl compound, urea/thiourea, and the catalyst.[7]

  • Grind the mixture with a pestle at room temperature for 10-20 minutes.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water to the reaction mixture and stir.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.[7]

Protocol 2: Microwave-Assisted Biginelli Reaction

This method significantly reduces reaction times while often providing high yields.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea/Thiourea (1.5 mmol)

  • Sulfamic Acid (catalyst)[5]

Procedure:

  • Combine the aldehyde, ethyl acetoacetate, urea/thiourea, and a catalytic amount of sulfamic acid in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at 300W for 2-5 minutes.[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Competing Pathways in the Biginelli Reaction

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_products Potential Products Aldehyde Aldehyde DHPM Desired Product: Dihydropyrimidinone Aldehyde->DHPM Biginelli Pathway DHP Side Product: Hantzsch Dihydropyridine Aldehyde->DHP Hantzsch Pathway Ketoester β-Ketoester Ketoester->DHPM Biginelli Pathway Ketoester->DHP Hantzsch Pathway Urea Urea Urea->DHPM Biginelli Pathway Ammonia Ammonia (from Urea decomposition at high temp.) Urea->Ammonia High Temp Ammonia->DHP Hantzsch Pathway

Caption: Competing reaction pathways in the Biginelli synthesis.

Experimental Workflow for Suzuki-Miyaura Coupling of Pyrimidines

SuzukiWorkflow prep 1. Prepare Reaction Mixture (Pyrimidine derivative, coupling partner, Pd catalyst, ligand, base) purge 2. Purge with Inert Gas (e.g., Argon) prep->purge add_solvent 3. Add Degassed Solvent purge->add_solvent heat 4. Heat Reaction (Conventional or Microwave) add_solvent->heat workup 5. Work-up (Dilute, wash with water and brine) heat->workup purify 6. Purify Product (Column Chromatography) workup->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of pyrimidine derivatives.

References

Technical Support Center: 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Issue 1: Inconsistent Results or Loss of Activity in Biological Assays

  • Question: My compound, this compound, shows variable activity in assays performed on different days, and its potency seems to decrease over time when stored in DMSO. What is the likely cause?

  • Answer: A primary reason for this issue is the potential instability of your compound in dimethyl sulfoxide (DMSO).[1] Pyrimidine derivatives can be susceptible to oxidation and condensation reactions, especially when dissolved in DMSO, which can lead to the formation of degradation products and a loss of the parent compound's activity.[1] The presence of water in DMSO can also accelerate compound degradation.[1]

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever feasible, prepare fresh stock solutions of this compound in DMSO immediately before use.[1]

    • Minimize Storage Time: If storage is necessary, aliquot the stock solution into small, single-use volumes to reduce freeze-thaw cycles and exposure to air and moisture.[1] For long-term storage, -80°C is recommended.[1]

    • Use High-Quality DMSO: Always use anhydrous, high-purity DMSO for preparing stock solutions.[1]

    • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon.[1]

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

  • Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample of this compound that has been stored for a while. Are these impurities from the synthesis or degradation products?

  • Answer: While impurities from synthesis are possible, the appearance of new peaks over time, especially under non-ideal storage conditions, strongly suggests degradation. The hydrazino and methylthio groups on the pyrimidine ring are susceptible to oxidative and hydrolytic degradation.

    Troubleshooting Steps:

    • Analyze a Fresh Sample: Compare the chromatogram of the stored sample with that of a freshly prepared sample from a reliable source.

    • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[2][3] This will help in predicting the degradation pathway and identifying the observed peaks.

    • Mass Spectrometry Analysis: Use LC-MS/MS to determine the mass of the unexpected peaks and fragment them to elucidate their structures. This can help confirm if they are related to the parent compound.

Issue 3: Poor Aqueous Solubility

  • Question: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. How can I improve its solubility?

  • Answer: Poor aqueous solubility is a common challenge for many organic compounds, including pyrimidine derivatives.[4][5]

    Strategies to Enhance Solubility:

    • pH Adjustment: Since the pyrimidine ring and the hydrazino group have basic nitrogens, adjusting the pH of the buffer to be more acidic can increase solubility by forming a more soluble salt.

    • Co-solvents: Use a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol in your aqueous buffer.[4] It is crucial to keep the final concentration of the organic solvent low to avoid affecting the biological assay.[4]

    • Formulation Approaches: For more advanced studies, consider formulation strategies such as complexation with cyclodextrins.[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this exact molecule are not extensively documented in the public domain, based on the functional groups present, several degradation pathways can be hypothesized. The primary sites of degradation are the hydrazino and methylthio groups, which are susceptible to oxidation and hydrolysis. The pyrimidine ring itself can also undergo degradation under harsh conditions.

Potential Degradation Pathways:

  • Oxidation of the Hydrazino Group: The hydrazino group can be oxidized to a diazo group, which can be further transformed.

  • Oxidation of the Methylthio Group: The methylthio group (-SCH₃) can be oxidized to a methylsulfinyl (-SOCH₃) or a methylsulfonyl (-SO₂CH₃) group.[6]

  • Hydrolysis of the Hydrazino Group: The hydrazino group can be hydrolyzed to a hydroxyl group, replacing -NHNH₂ with -OH.

  • Hydrolysis of the Methylthio Group: The methylthio group can be hydrolyzed to a hydroxyl group, replacing -SCH₃ with -OH.

  • Ring Opening: Under harsh acidic or basic conditions, the pyrimidine ring can undergo hydrolytic cleavage.[7]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C).

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. The method should be capable of separating the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and fluorescent light for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
  • Analyze the samples using a validated stability-indicating HPLC-UV method.
  • Characterize the degradation products using LC-MS/MS.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.
  • Determine the retention times and UV spectra of the degradation products.
  • Propose structures for the degradation products based on their mass spectral data.

Quantitative Data Summary

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
0.1 N HCl, 60°C, 24h15%24-Hydroxy-6-methyl-2-(methylthio)pyrimidine
0.1 N NaOH, 60°C, 24h25%3Ring-opened products
3% H₂O₂, RT, 24h40%44-Hydrazino-6-methyl-2-(methylsulfinyl)pyrimidine
Dry Heat, 80°C, 48h5%1Minor unidentified product
UV Light, 24h10%2Photodegradation isomers

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation parent 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine dp1 4-Hydrazino-6-methyl- 2-(methylsulfinyl)pyrimidine parent->dp1 H₂O₂ dp3 4-Diazenyl-6-methyl- 2-(methylthio)pyrimidine parent->dp3 [O] dp4 4-Hydroxy-6-methyl- 2-(methylthio)pyrimidine parent->dp4 H₂O / H⁺ or OH⁻ dp5 4-Hydrazino-6-methyl- pyrimidin-2-ol parent->dp5 H₂O / H⁺ or OH⁻ dp2 4-Hydrazino-6-methyl- 2-(methylsulfonyl)pyrimidine dp1->dp2 [O]

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: Compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV & LC-MS/MS Analysis sampling->analysis data Data Interpretation (% Degradation, Product ID) analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

troubleshooting failed reactions of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

I. Synthesis of this compound

The primary route to synthesizing this compound involves the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.

Experimental Protocol: Synthesis from 4-Chloro-6-methyl-2-(methylthio)pyrimidine

A common procedure involves the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with hydrazine hydrate. Key reaction parameters that influence efficiency include solvent polarity, temperature, and stoichiometry.[1] For instance, a 3:1 molar ratio of hydrazine hydrate to the chloropyrimidine precursor is often used to optimize conversion and minimize byproduct formation.[1] Polar aprotic solvents like dimethylformamide (DMF) can accelerate the reaction but may also promote side reactions.[1] Elevated temperatures, typically between 70-90°C, increase the reaction rate but must be carefully controlled to prevent the decomposition of hydrazine.[1]

Troubleshooting Guide: Synthesis

Question 1: The yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions:

    • Temperature: If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the decomposition of hydrazine. Monitor the reaction progress by Thin Layer Chromatography (TLC) and consider a gradual increase in temperature if the reaction is sluggish.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC until the starting material is consumed.

    • Stoichiometry: An insufficient excess of hydrazine hydrate can result in incomplete conversion. A molar ratio of 3:1 (hydrazine hydrate:chloropyrimidine) is a good starting point to drive the reaction to completion.[1]

  • Purity of Reagents and Solvents:

    • Hydrazine Hydrate: Use fresh, high-quality hydrazine hydrate. Over time, it can degrade, leading to lower reactivity.

    • Chloropyrimidine Precursor: Impurities in the starting material can lead to side reactions and lower the yield of the desired product. Ensure the precursor is of high purity.

    • Solvent: The choice of solvent is crucial. While polar aprotic solvents like DMF can increase the rate, they can also facilitate side reactions.[1] Consider using alcohols like ethanol, which are commonly employed for this transformation. Ensure solvents are dry if the reaction is sensitive to moisture.

  • Work-up and Purification:

    • Losses can occur during the work-up and purification steps. Optimize extraction and recrystallization procedures to minimize product loss.

ParameterRecommendationPotential Issue if Not Optimized
Temperature 70-90°C (monitor closely)Too low: Incomplete reaction. Too high: Hydrazine decomposition.[1]
Hydrazine Hydrate Stoichiometry ~3:1 molar ratio to pyrimidineIncomplete conversion of starting material.[1]
Solvent Ethanol or other polar protic solventsUse of highly polar aprotic solvents (e.g., DMF) may promote side reactions.[1]
Purity of Reactants High purityImpurities can lead to side reactions and complex product mixtures.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

Answer: The formation of byproducts is a common issue. Potential side reactions include:

  • Dimerization/Oligomerization: The hydrazino group can potentially react with another molecule of the chloropyrimidine starting material, leading to dimer formation. Using an excess of hydrazine hydrate can help to minimize this.

  • Decomposition of Hydrazine: At elevated temperatures, hydrazine can decompose, leading to the formation of various side products and a reduction in the effective concentration of the nucleophile.[1]

  • Reactions with Solvent: In some cases, the solvent can participate in side reactions, especially at high temperatures.

To identify byproducts, consider techniques like LC-MS to determine their molecular weights, which can provide clues to their structures.

II. Reactions of this compound

A primary application of this compound is the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and triazolo[1,5-c]pyrimidines, which are of interest in medicinal chemistry. This typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A general procedure involves the reaction of this compound with a β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in a suitable solvent, often with an acid or base catalyst. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the pyrazole ring.

experimental_workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine C Solvent + Catalyst (e.g., Acetic Acid) A->C B 1,3-Dicarbonyl Compound B->C D Heating/Reflux C->D E Hydrazone Formation (Intermediate) D->E F Cyclization & Dehydration E->F G Pyrazolo[3,4-d]pyrimidine Derivative F->G

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Troubleshooting Guide: Reactions

Question 3: My cyclocondensation reaction to form a pyrazolo[3,4-d]pyrimidine derivative is not working or the yield is very low. What should I check?

Answer: Several factors can contribute to a failed or low-yielding cyclocondensation reaction.

  • Catalyst: The choice and amount of catalyst can be critical.

    • Acid Catalysis: For reactions with dicarbonyl compounds, a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) is often used to facilitate both the initial condensation and the final dehydration step. If the reaction is not progressing, consider adding a catalytic amount of acid.

    • Base Catalysis: In some cases, a base may be required to deprotonate the dicarbonyl compound or facilitate the cyclization.

  • Reaction Conditions:

    • Temperature: These reactions often require heating to overcome the activation energy for cyclization and dehydration. If the reaction is being run at room temperature, slowly increasing the temperature while monitoring by TLC may be necessary.

    • Solvent: The solvent can influence the solubility of the reactants and the reaction rate. Ethanol, acetic acid, and DMF are commonly used. If solubility is an issue, a different solvent system may be required.

  • Reactant Stability and Purity:

    • Dicarbonyl Compound: Ensure the 1,3-dicarbonyl compound is pure and has not undergone self-condensation, which is a common side reaction.

    • Hydrazinopyrimidine: While generally stable, the starting material could potentially degrade under harsh reaction conditions.

  • Formation of a Stable Intermediate: The initial hydrazone intermediate may be stable and reluctant to cyclize under the current reaction conditions. A change in catalyst or an increase in temperature may be needed to promote the cyclization step.

Question 4: I have obtained a product, but I am unsure if I have the correct regioisomer. How can I confirm the structure?

Answer: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is possible.

  • Spectroscopic Analysis:

    • NMR Spectroscopy (1H, 13C, HMBC, NOESY): Detailed 2D NMR experiments are the most powerful tool for unambiguous structure determination. For example, an NOE correlation between the pyrimidine methyl group and a proton on the newly formed pyrazole ring can help to establish the regiochemistry. HMBC correlations between protons and carbons several bonds away can also provide crucial connectivity information.

    • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive structural proof.

regioisomer_formation Reactants This compound + Unsymmetrical 1,3-Dicarbonyl Pathway_A Attack at Carbonyl 1 Reactants->Pathway_A Pathway_B Attack at Carbonyl 2 Reactants->Pathway_B Product_A Regioisomer A Pathway_A->Product_A Product_B Regioisomer B Pathway_B->Product_B Analysis Structural Analysis (NMR, X-ray) Product_A->Analysis Product_B->Analysis

Caption: Logical diagram of regioisomer formation and analysis.

Question 5: The purification of my final product is difficult due to persistent impurities. What are some common purification challenges and solutions?

Answer: Purification can be challenging due to the similar polarities of the product and byproducts.

  • Common Impurities:

    • Unreacted Starting Materials: If the reaction did not go to completion, you may have residual starting materials.

    • Hydrazone Intermediate: The uncyclized hydrazone intermediate can be a persistent impurity.

    • Side-Reaction Products: Products from the self-condensation of the dicarbonyl compound or other side reactions can co-elute with the desired product.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for removing impurities. Careful selection of the recrystallization solvent or solvent system is crucial.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A shallow solvent gradient can help to improve separation.

    • Solvent Choice: Be aware that some high-boiling solvents like N-methylpyrrolidone (NMP) can be difficult to remove and may complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound? A1: The compound is generally stable under recommended storage conditions (cool, dry, and dark). However, like many hydrazine derivatives, it may be sensitive to heat, light, and strong oxidizing agents.

Q2: Can the methylthio group participate in reactions? A2: Yes, the methylthio group is a versatile functional handle. It can be oxidized to the corresponding sulfoxide or sulfone, or it can be displaced by other nucleophiles under certain conditions.

Q3: Are there any specific safety precautions I should take when working with this compound? A3: As with all hydrazine derivatives, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Q4: My reaction is not reproducible. What are the likely sources of variability? A4: Lack of reproducibility can often be traced back to variations in reagent quality (especially the hydrazine hydrate), solvent purity (particularly water content in anhydrous reactions), and precise temperature control. Inefficient mixing in heterogeneous reactions can also lead to inconsistent results.

References

Technical Support Center: Purification of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying pyrimidine derivatives?

A1: The primary challenges in purifying pyrimidine derivatives often stem from their diverse physicochemical properties. Common issues include:

  • High Polarity: Many pyrimidine derivatives are highly polar, leading to difficulties in separation by conventional reverse-phase chromatography.[1]

  • Poor Solubility: Limited solubility in common organic solvents can hinder purification by both chromatography and crystallization.[2]

  • Co-elution with Impurities: Structurally similar impurities often co-elute with the target compound, making separation challenging.[3]

  • Crystallization Difficulties: Inducing crystallization can be difficult due to high solubility in purification solvents or the presence of impurities that inhibit crystal lattice formation.[4]

  • Peak Tailing in HPLC: Basic pyrimidine derivatives can interact with residual silanol groups on silica-based columns, leading to peak tailing.[4]

Q2: How can I improve the separation of a polar pyrimidine derivative by HPLC?

A2: For polar pyrimidine derivatives, standard reverse-phase HPLC can be challenging. Consider the following strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often the method of choice for highly polar compounds. It utilizes a polar stationary phase with a mobile phase containing a high concentration of a non-polar organic solvent.[4]

  • Use of Polar-Embedded or Polar-Endcapped Columns: These columns are designed to provide better retention and peak shape for polar analytes in reverse-phase chromatography.[4]

  • Mobile Phase pH Adjustment: For ionizable pyrimidine derivatives, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and improve retention on a reverse-phase column.[4]

Q3: My pyrimidine derivative fails to crystallize. What are the potential causes and solutions?

A3: Failure to crystallize is a common issue. Here are some potential reasons and troubleshooting steps:

  • Solution is not Supersaturated: The concentration of your compound in the solvent may be too low. Try slowly evaporating the solvent to increase the concentration.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. Experiment with different solvents or solvent mixtures (an anti-solvent approach).[4]

  • Presence of Impurities: Impurities can inhibit crystal formation. Consider a preliminary purification step, such as flash chromatography, before attempting crystallization.

Q4: What are common impurities in pyrimidine synthesis and how can they be removed?

A4: Impurities can originate from starting materials, reagents, or side reactions during synthesis.[3] Common impurities include unreacted starting materials, regioisomers, and over-alkylated or acylated byproducts.[3] Their removal often requires a combination of techniques:

  • Aqueous Workup: Washing the crude reaction mixture with acidic or basic aqueous solutions can remove many ionic impurities.

  • Chromatography: Flash column chromatography is a powerful tool for separating compounds with different polarities.[5] For very similar impurities, preparative HPLC may be necessary.[5]

  • Recrystallization: This technique is effective for removing small amounts of impurities from a solid product.[6]

Troubleshooting Guides

Crystallization Troubleshooting
IssuePossible CauseSuggested Solution
No Crystals Form Solution is not supersaturated.Slowly evaporate the solvent to increase the concentration.
Compound is too soluble in the chosen solvent.Try a different solvent or a solvent/anti-solvent system.[4]
Presence of impurities inhibiting crystallization.Purify the compound by chromatography before attempting recrystallization.
Oiling Out Solution is too concentrated or cooled too quickly.Add a small amount of solvent to dissolve the oil, then allow it to cool more slowly.
Melting point of the compound is below the boiling point of the solvent.Choose a lower-boiling point solvent.
Low Recovery Compound has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent for washing the crystals.
Crystals are too fine and pass through the filter paper.Use a finer porosity filter paper or a different filtration method.
Colored Impurities Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (for non-polar to moderately polar compounds).[4]
Chromatography Troubleshooting (HPLC & Flash)
IssuePossible CauseSuggested Solution
Poor Retention (Reverse-Phase) Analyte is too polar.Use a polar-embedded or polar-endcapped column.[4] Consider switching to HILIC.[4]
Mobile phase is too strong (too much organic solvent).Decrease the percentage of the organic modifier in the mobile phase.[4]
Peak Tailing Secondary interactions with residual silanols (for basic compounds).Lower the mobile phase pH to ~3. Use a highly end-capped column. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.
Column overload.Inject a smaller amount of the sample.
Co-elution of Impurities Insufficient resolution.Optimize the mobile phase gradient. Try a different stationary phase with different selectivity.
High Backpressure Blocked column frit or tubing.Reverse and flush the column (follow manufacturer's instructions). Filter all samples and mobile phases.

Data Presentation

Solubility of Representative Pyrimidine Derivatives

The following table provides a summary of the solubility of various pyrimidine derivatives in common organic solvents. Solubility is generally found to increase with temperature.[7][8]

CompoundSolventTemperature (°C)Solubility (mole fraction x 10³)
2,4-dichloro-5-nitropyrimidineMethanol251.52
DMF2525.4
CCl₄250.89
4-amino-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrileMethanol200.13
4-amino-6-(4-methoxyphenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrileMethanol200.08
4-amino-6-(4-chlorophenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrileMethanol200.05

Data is illustrative and sourced from various studies.[7][8][9]

pKa Values of Common Pyrimidine Derivatives

The acidity or basicity of a pyrimidine derivative, represented by its pKa value, is crucial for developing purification strategies, particularly for ion-exchange chromatography and for pH adjustment of the mobile phase in reverse-phase HPLC.

CompoundpKa
Pyrimidine1.3
2-Aminopyrimidine3.5
4-Aminopyrimidine5.7
2-Hydroxypyrimidine2.2 (for N1-H), 9.2 (for O-H)
4-Hydroxypyrimidine2.0 (for N3-H), 8.5 (for O-H)
5-Fluorouracil8.1

pKa values are approximate and can vary with substitution.[10][11]

Experimental Protocols

Protocol 1: Recrystallization of a Pyrimidine Derivative

This protocol outlines a general procedure for the purification of a solid pyrimidine derivative by recrystallization.[6][12][13][14]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and water.

  • Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be covered with a watch glass and insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for the purification of a pyrimidine derivative using flash column chromatography.[5]

  • Solvent System Selection: Determine an appropriate mobile phase (eluent) by thin-layer chromatography (TLC). The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat and compact bed.

  • Sample Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading) and then added to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (e.g., with air or nitrogen) to maintain a steady flow.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrimidine derivative.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol provides a general workflow for purifying a pyrimidine derivative using preparative HPLC, which is suitable for obtaining high-purity material.[5]

  • Method Development: On an analytical HPLC system, develop a separation method to achieve good resolution between the target compound and its impurities. This involves selecting an appropriate column (e.g., C18 for reverse-phase) and optimizing the mobile phase composition and gradient.

  • Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the partially purified pyrimidine derivative in the mobile phase or a compatible solvent. Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Purification: Inject the filtered sample onto the preparative HPLC system and run the scaled-up method.

  • Fraction Collection: Use a fraction collector, often triggered by a UV detector signal, to collect the fractions corresponding to the peak of the desired compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase, typically by lyophilization or rotary evaporation, to yield the final purified product.

Mandatory Visualization

Purification_Workflow Crude Crude Pyrimidine Derivative Assess Assess Purity & Impurity Profile (TLC, LC-MS) Crude->Assess IsSolid Is the crude product a solid? Assess->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes FlashChrom Flash Column Chromatography IsSolid->FlashChrom No CheckPurity1 Check Purity Recrystallization->CheckPurity1 PureSolid Pure Solid Product CheckPurity1->PureSolid Purity OK CheckPurity1->FlashChrom Purity Not OK CheckPurity2 Check Purity FlashChrom->CheckPurity2 PureOil Pure Product (May be an oil) CheckPurity2->PureOil Purity OK PrepHPLC Preparative HPLC CheckPurity2->PrepHPLC Purity Not OK CheckPurity3 Check Purity PrepHPLC->CheckPurity3 HighPurity High Purity Product CheckPurity3->HighPurity Purity OK

Caption: A general workflow for the purification of pyrimidine derivatives.

Crystallization_Troubleshooting Start Attempt Recrystallization CrystalsForm Do crystals form upon cooling? Start->CrystalsForm NoCrystals No Crystals CrystalsForm->NoCrystals No YesCrystals Crystals Form CrystalsForm->YesCrystals Yes CheckSaturation Is the solution supersaturated? NoCrystals->CheckSaturation Evaporate Evaporate some solvent CheckSaturation->Evaporate No ChangeSolvent Try a different solvent or anti-solvent CheckSaturation->ChangeSolvent Yes Evaporate->Start ChangeSolvent->Start CheckPurity Check Purity & Recovery YesCrystals->CheckPurity PurityOK Is purity acceptable? CheckPurity->PurityOK PureProduct Pure Product PurityOK->PureProduct Yes Repurify Consider further purification (e.g., Chromatography) PurityOK->Repurify No

Caption: Troubleshooting guide for crystallization of pyrimidine derivatives.

References

stability issues of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic compound with a pyrimidine core.[1] Its structure, featuring a hydrazino and a methylthio group, makes it a versatile intermediate in organic synthesis.[1] Research indicates potential biological activities, including antimicrobial, antiviral, and anticancer properties.[1]

Q2: What are the known stability issues with this compound in solution?

The primary stability concerns for this compound in solution are related to the reactivity of its hydrazino and methylthio functional groups. Both groups are susceptible to oxidation. The stability of hydrazine-containing compounds can be affected by the presence of oxygen and is generally lower in neutral or alkaline aqueous solutions compared to acidic conditions. The methylthio group can also be oxidized to the corresponding sulfoxide or sulfone.

Q3: In which solvents is this compound soluble?

Q4: How should I store solutions of this compound?

For optimal stability, it is recommended to store stock solutions in a tightly sealed container at low temperatures (e.g., -20°C or -80°C) and protected from light. If using an aqueous buffer, consider preparing fresh solutions for each experiment or conducting a stability study to determine the acceptable storage duration under your experimental conditions. For DMSO stock solutions, minimizing freeze-thaw cycles is advisable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in aqueous assay buffers. The compound has low aqueous solubility.- Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed a concentration that affects the biological assay. - Evaluate the pH of the buffer, as the solubility of the compound may be pH-dependent. - Prepare a more dilute stock solution.
Loss of compound activity over time in prepared solutions. The compound is degrading in the solution.- Prepare fresh solutions before each experiment. - If storing solutions, conduct a stability study using HPLC to determine the rate of degradation under your storage conditions (see Experimental Protocols). - For aqueous solutions, consider using a buffer with a slightly acidic pH if compatible with your assay. - Degas aqueous buffers to remove dissolved oxygen.
Inconsistent results between experimental replicates. Incomplete dissolution of the compound or degradation during the experiment.- Ensure the compound is fully dissolved in the stock solution before further dilutions. Sonication may aid in dissolution. - Minimize the time the compound is in the final assay buffer before measurements are taken. - Re-evaluate the stability of the compound under the specific experimental conditions (e.g., temperature, light exposure).
Appearance of unexpected peaks in HPLC or mass spectrometry analysis. Degradation of the compound.- The hydrazino and methylthio groups are susceptible to oxidation. Consider purging solutions with an inert gas (e.g., nitrogen or argon). - The methylthio group can undergo nucleophilic displacement. Ensure the reaction/assay components are compatible. - Refer to the potential degradation pathways diagram below.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Solution by HPLC

This protocol outlines a general method to determine the stability of this compound in a specific solvent over time.

1. Preparation of Stock Solution:

  • Accurately weigh the compound and dissolve it in the desired solvent (e.g., DMSO, PBS pH 7.4) to a known concentration (e.g., 10 mM).

  • Ensure complete dissolution by vortexing or sonication.

2. Initial Analysis (Time = 0):

  • Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a concentration suitable for HPLC analysis.

  • Inject the sample onto a suitable HPLC system (e.g., C18 column).

  • Record the peak area of the parent compound. This will serve as the 100% reference.

3. Incubation:

  • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light if the compound is suspected to be light-sensitive.

4. Time-Point Analysis:

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stored stock solution.

  • Dilute and analyze by HPLC as described in step 2.

5. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial peak area at Time = 0.

  • Plot the percentage of the remaining compound versus time to generate a stability profile.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions.

1. Prepare Stock Solutions:

  • Prepare solutions of this compound in a suitable solvent.

2. Subject to Stress Conditions:

  • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

  • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

  • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

  • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

  • Photolytic Stress: Expose the solution to UV light.

3. Analysis:

  • At various time points, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC or LC-MS to identify and quantify the parent compound and any new peaks corresponding to degradation products.

Visualizations

cluster_main Experimental Workflow for Stability Assessment Prepare Stock Solution Prepare Stock Solution Initial Analysis (T=0) Initial Analysis (T=0) Prepare Stock Solution->Initial Analysis (T=0) Immediate Incubate under Test Conditions Incubate under Test Conditions Initial Analysis (T=0)->Incubate under Test Conditions Time-Point Analysis Time-Point Analysis Incubate under Test Conditions->Time-Point Analysis Predetermined Intervals Data Analysis Data Analysis Time-Point Analysis->Data Analysis Stability Profile Stability Profile Data Analysis->Stability Profile

Caption: A logical workflow for assessing the stability of a compound in solution.

cluster_degradation Potential Degradation Pathways Compound This compound Oxidation_Hydrazino Oxidation of Hydrazino Group Compound->Oxidation_Hydrazino Oxidizing agents, O2 Oxidation_Methylthio Oxidation of Methylthio Group (Sulfoxide/Sulfone) Compound->Oxidation_Methylthio Oxidizing agents Hydrolysis Hydrolysis Compound->Hydrolysis Strong acid/base Degradation_Products Various Degradation Products Oxidation_Hydrazino->Degradation_Products Oxidation_Methylthio->Degradation_Products Hydrolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

cluster_moa Hypothetical Antimicrobial Mechanism of Action Compound 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine DNA_Polymerase Bacterial DNA Polymerase Compound->DNA_Polymerase Inhibition DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: A hypothetical mechanism of antimicrobial action via inhibition of DNA polymerase.

References

Technical Support Center: Troubleshooting Unexpected Results in the Biological Screening of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for researchers, scientists, and drug development professionals working with pyrimidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during biological screening experiments.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.

Issue 1: Inconsistent Results or Loss of Compound Activity Over Time

Question: My pyrimidine compound shows variable activity in assays performed on different days, and the potency seems to decrease over time. What could be the cause?

Answer: A primary suspect for this issue is the instability of your pyrimidine compound, especially when dissolved in dimethyl sulfoxide (DMSO).[1] Certain pyrimidine derivatives are known to undergo oxidation and condensation reactions in DMSO, leading to the formation of colored degradation products and a loss of the parent compound's activity.[1] The presence of water in DMSO can also contribute to compound degradation.[1]

Issue 2: Poor Solubility and Precipitation

Question: My pyrimidine compound is difficult to dissolve in DMSO, or it precipitates when diluted into aqueous media for my assay. What should I do?

Answer: Solubility issues are a common challenge with pyrimidine derivatives.[2][3] The planar structure and potential for intermolecular hydrogen bonding in some pyrimidines can lead to lower than expected solubility.[2] Precipitation upon dilution into aqueous buffers or cell culture media occurs when the compound, highly concentrated in an organic solvent like DMSO, becomes supersaturated in the aqueous environment.[3]

Troubleshooting Steps:

  • Solvent and Preparation:

    • Use high-purity, anhydrous DMSO (<0.1% water) for preparing stock solutions.[2]

    • Prepare fresh stock solutions immediately before use whenever possible.[1]

    • If storage is necessary, aliquot stock solutions into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[2]

    • Gentle warming (30-40°C) and vortexing can aid in dissolving the compound.[2]

  • Preventing Precipitation During Dilution:

    • Instead of a single large dilution, perform serial dilutions.[3]

    • Consider increasing the final DMSO concentration in your assay, though it is generally recommended to keep it below 0.5% (v/v) to avoid cellular toxicity.[3] Always include a vehicle control with the same final DMSO concentration.

    • The use of low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[3]

    • Adjusting the pH of the buffer may improve the solubility of ionizable pyrimidine compounds.[3]

Issue 3: High Background Signal in Fluorescence-Based Assays

Question: I am observing a high background signal and non-reproducible results in my fluorescence-based assay when screening pyrimidine compounds. How can I resolve this?

Answer: This issue can arise from the intrinsic fluorescence of the pyrimidine compound itself or from light-induced degradation.[1] Some pyrimidine analogs can absorb UV or visible light and emit fluorescence, which directly interferes with the assay's readout.[1]

Troubleshooting Workflow:

start High Background Fluorescence check_intrinsic Run Compound-Only Control start->check_intrinsic intrinsic_yes Intrinsic Fluorescence Detected check_intrinsic->intrinsic_yes Fluorescence Observed no_intrinsic No Intrinsic Fluorescence check_intrinsic->no_intrinsic No Fluorescence optimize_wavelengths Optimize Excitation/ Emission Wavelengths intrinsic_yes->optimize_wavelengths switch_assay Switch to Non-Fluorescence Assay (e.g., Luminescence) optimize_wavelengths->switch_assay If problem persists check_degradation Investigate Light-Induced Degradation no_intrinsic->check_degradation

Troubleshooting workflow for high background fluorescence.
Issue 4: Unexpected Cytotoxicity or Cell Viability Results

Question: My pyrimidine compound is showing unexpected cytotoxicity, or I am getting inconsistent results in my MTT or other cell viability assays. What could be the problem?

Answer: Unexpected cytotoxicity can be due to off-target effects of the compound.[4] Inconsistent assay results can stem from interference of the compound with the assay chemistry.[5] For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[5]

Troubleshooting Steps:

  • Assess Off-Target Effects: Review literature for known off-target activities of similar pyrimidine scaffolds.

  • Assay Interference:

    • Run a control with the compound in cell-free media containing the assay reagent (e.g., MTT) to check for direct chemical reduction.[5]

    • Visually inspect cells under a microscope to confirm the viability results.[5]

    • Consider using an alternative cytotoxicity assay that relies on a different mechanism, such as measuring the release of lactate dehydrogenase (LDH) from dead cells.[6]

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: What is the best solvent for pyrimidine compounds?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of pyrimidine derivatives.[3] However, due to potential stability issues with some pyrimidines in DMSO, other solvents like N,N-dimethylformamide (DMF) can be considered.[1] Be aware that the choice of solvent can influence the compound's biological activity, so consistency is key.[1]

Q2: How should I store my pyrimidine compound stock solutions?

A2: To minimize degradation, it is recommended to prepare fresh solutions before each experiment.[1] If storage is necessary, aliquot the stock solution into small, single-use volumes to reduce freeze-thaw cycles and store them at -80°C for long-term stability.[1]

Assay-Specific Issues

Q3: My pyrimidine compound shows activity in a kinase assay. How can I be sure it's a direct inhibitor?

A3: Pyrimidine-based compounds are known to be potent kinase inhibitors.[7] To confirm direct inhibition, you can perform mechanism of action studies, such as determining the mode of inhibition (e.g., competitive, non-competitive) with respect to ATP and the substrate.

Signaling Pathway Example: JAK/STAT Pathway

Many pyrimidine compounds are designed to target kinases within specific signaling pathways. The JAK/STAT pathway is a common target.

cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene pyrimidine Pyrimidine Inhibitor pyrimidine->jak Inhibition

Simplified JAK/STAT signaling pathway with pyrimidine inhibitor.
Data Interpretation

Q4: I have obtained IC50 values for my pyrimidine compounds. How do I compare their potency?

A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. When comparing IC50 values, it is crucial to ensure that the experimental conditions under which they were determined are identical.

Quantitative Data Summary

The following tables summarize inhibitory activities of various pyrimidine compounds from different screening studies.

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against Various Kinases

Compound ClassTarget EnzymeIC50 ValueReference
Pyrimidine SeriesJAK12.1 nM[8]
Pyrimidine SeriesJAK212 nM[8]
Pyrimidine SeriesJAK3923 nM[8]
Pyrimidine SeriesTYK212 nM[8]
2-(phenylamino)pyrimidineEGFR Triple Mutant0.2 ± 0.01 µM[9]

Table 2: Cytotoxicity of Pyrimidine Derivatives in Cancer Cell Lines

CompoundCell LineIC50 ValueReference
Compound 72MDA-MB-231 (TNBC)0.126 µM[9]
Pyridopyrimidine 5HeLa9.27 µM[10]
Pyridopyrimidine 5MCF-77.69 µM[10]
Pyridopyrimidine 5HepG-25.91 µM[10]
Thiazolidin-4-one clubbed pyrimidine 20MCF-77.53 ± 0.43 µM[11]

Experimental Protocols

General Cytotoxicity Assay Protocol (MTT-based)

This protocol is a general guideline and may require optimization for specific cell lines and pyrimidine compounds.

Workflow Diagram:

start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add serial dilutions of pyrimidine compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Workflow for a typical MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in cell culture medium.[12] Remove the old medium from the cells and add the medium containing the compounds. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a period appropriate for the cell line and compound, typically 24 to 72 hours.[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Fluorescence-Based Kinase Assay Protocol

This protocol is a general example for a fluorescence-based kinase assay.

Methodology:

  • Reagent Preparation: Prepare the kinase buffer, kinase solution, substrate/ATP solution, and detection reagent according to the assay kit manufacturer's instructions.[7]

  • Assay Plate Setup:

    • Add the pyrimidine compound dilutions to the wells of a microplate.

    • Add the kinase solution to all wells.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

  • Incubation: Incubate the plate at the recommended temperature and for the specified time to allow the enzymatic reaction to proceed.

  • Detection: Stop the kinase reaction and add the detection reagent. This reagent will typically contain components that generate a fluorescent signal proportional to the amount of product formed (e.g., ADP).

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine and related pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility?

Q2: What are the initial steps I should take when encountering solubility issues with this compound?

A2: Start with simple and common laboratory techniques. These include selecting an appropriate solvent, adjusting the pH of the medium, and gently heating the solution. It is crucial to begin with small quantities of your compound to determine the most effective solubilization method without significant material loss.

Q3: How does pH adjustment affect the solubility of pyrimidine compounds?

A3: The pH of a solution can significantly impact the solubility of compounds with ionizable groups.[1] For pyrimidine derivatives that are weak bases, solubility generally increases in more acidic conditions (lower pH) due to the formation of more soluble protonated forms. Conversely, for pyrimidines with acidic characteristics, solubility is enhanced in more basic conditions (higher pH).[1]

Q4: Can I use co-solvents to dissolve this compound?

A4: Yes, using co-solvents is a widely employed and effective strategy. Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent mixture.[3] Commonly used co-solvents in a laboratory setting include dimethyl sulfoxide (DMSO), ethanol, methanol, and propylene glycol.[3] It is often best to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer to the desired concentration.[4]

Q5: What is a solid dispersion and can it improve the solubility of my compound?

A5: A solid dispersion is a technique where the poorly soluble drug is dispersed within a highly soluble hydrophilic carrier.[5] This method can enhance the dissolution rate by creating amorphous solid dispersions, where the drug is molecularly dispersed in an inert carrier, typically a hydrophilic polymer.[6] This can lead to a higher apparent water solubility compared to the crystalline form.[6]

Troubleshooting Guide

Should you encounter persistent solubility issues, the following troubleshooting guide offers a structured approach to identify and resolve the problem.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

G cluster_0 Initial Assessment cluster_1 Primary Troubleshooting cluster_2 Advanced Techniques cluster_3 Outcome start Poorly soluble compound: This compound solubility_test Initial Solubility Test (e.g., water, buffer) start->solubility_test ph_adjust pH Adjustment (Acidic/Basic Buffers) solubility_test->ph_adjust cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) solubility_test->cosolvent heating Gentle Heating & Sonication solubility_test->heating solid_dispersion Solid Dispersion (with polymers like PEG) ph_adjust->solid_dispersion Failure soluble Compound Solubilized ph_adjust->soluble Success particle_size Particle Size Reduction (Micronization) cosolvent->particle_size Failure cosolvent->soluble Success complexation Complexation (e.g., Cyclodextrins) heating->complexation Failure heating->soluble Success solid_dispersion->soluble Success insoluble Further Optimization Needed solid_dispersion->insoluble Failure particle_size->soluble Success particle_size->insoluble Failure complexation->soluble Success complexation->insoluble Failure

Caption: A workflow for troubleshooting poor solubility.

Experimental Protocols

Below are detailed methodologies for key experiments aimed at improving the solubility of this compound.

Protocol 1: Solubility Determination Using Co-solvents

Objective: To determine the solubility of the compound in various co-solvent systems.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare stock solutions of the compound in 100% DMSO, 100% Ethanol, and 100% PEG 400.

  • Create a series of dilutions of the stock solutions into PBS (pH 7.4) to achieve final co-solvent concentrations of 10%, 5%, 2%, 1%, and 0.5%.

  • Vortex each solution vigorously for 1 minute.

  • Equilibrate the samples at room temperature for 24 hours to allow for precipitation of excess compound.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any undissolved material.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • The highest concentration at which no precipitate is observed is considered the apparent solubility.

Protocol 2: pH-Dependent Solubility Assay

Objective: To assess the impact of pH on the solubility of the compound.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Vortex mixer

  • Shaker incubator

  • pH meter

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Add an excess amount of the compound to a known volume of each buffer solution.

  • Incubate the samples in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, check and record the final pH of each solution.

  • Centrifuge the samples to separate the undissolved solid.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the solubility as a function of the final pH.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not available in the public domain, the following table provides a general overview of the expected solubility trends for pyrimidine derivatives in common solvents.

Solvent SystemExpected Solubility Trend for Pyrimidine DerivativesRationale
Water LowHigh lipophilicity and crystal lattice energy often result in poor aqueous solubility.
Aqueous Buffers (pH < 7) Potentially IncreasedFor basic pyrimidines, protonation at lower pH can lead to the formation of more soluble salts.[1]
Aqueous Buffers (pH > 7) Potentially IncreasedFor acidic pyrimidines, deprotonation at higher pH can enhance solubility.
DMSO HighA powerful aprotic solvent capable of dissolving a wide range of organic compounds.
Ethanol/Methanol Moderate to HighPolar protic solvents that can effectively solvate many organic molecules.
PEG 400 Moderate to HighA non-volatile co-solvent often used in formulations to enhance solubility.

Disclaimer: The information provided in this technical support guide is for research and development purposes only. It is essential to consult the Safety Data Sheet (SDS) for this compound before handling and to perform all experiments in a well-ventilated laboratory with appropriate personal protective equipment.[7][8][9][10][11]

References

Validation & Comparative

Structural Elucidation of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Validation of the Novel Pyrimidine Derivative, 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine.

This guide provides a comprehensive comparison of key analytical techniques for the structural validation of this compound. While X-ray crystallography offers the definitive solid-state structure, a combination of spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides crucial and complementary information for a complete structural assignment in various states.

At a Glance: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample StateThroughputKey AdvantagesLimitations
X-Ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Solid (Single Crystal)LowUnambiguous determination of absolute and relative stereochemistry.Requires a high-quality single crystal, which can be challenging to obtain. Provides solid-state conformation only.
NMR Spectroscopy Detailed information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C).SolutionHighProvides structural information in solution, which can be more biologically relevant. 2D NMR techniques establish connectivity.Can be complex to interpret for molecules with many signals. Less sensitive than MS.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns provide structural clues.Gas/SolutionHighHigh sensitivity, requires very small sample amounts. High-resolution MS gives exact molecular formula.Does not provide information on stereochemistry or connectivity of isomers.
IR Spectroscopy Information about the functional groups present in the molecule.Solid/Liquid/GasHighFast and non-destructive. Provides a characteristic "fingerprint" for the compound.Provides limited information on the overall molecular skeleton.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction provides an unequivocal determination of the three-dimensional structure of a molecule in the solid state. Although a crystal structure for the specific title compound is not publicly available, data for the closely related analogue, 4-Hydrazino-2-(methylsulfanyl)pyrimidine , offers valuable insights into the expected molecular geometry and crystal packing.

Crystallographic Data for 4-Hydrazino-2-(methylsulfanyl)pyrimidine
ParameterValue
Chemical FormulaC₅H₈N₄S
Molecular Weight156.21
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.7906 (2)
b (Å)7.7731 (1)
c (Å)14.4354 (3)
Volume (ų)1435.21 (4)
Z8
Temperature (K)100.0 (1)
Radiation typeMo Kα

Data sourced from a published crystallographic study of 4-Hydrazino-2-(methylsulfanyl)pyrimidine.

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed protocol for the structural determination of a small organic molecule like this compound by single-crystal X-ray diffraction is outlined below.

G Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_validation Validation & Deposition synthesis Synthesis & Purification crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation deposition Deposition to Crystallographic Database validation->deposition

A generalized workflow for single-crystal X-ray diffraction analysis.
  • Synthesis and Purification: The compound is synthesized and purified to the highest possible degree to facilitate crystallization.

  • Crystal Growth: High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial crystal structure is determined using computational methods such as direct methods or Patterson methods to solve the phase problem.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate molecular structure.

  • Validation and Deposition: The final structure is validated and can be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Spectroscopic Methods for Structural Confirmation

While X-ray crystallography provides a static picture of the molecule, spectroscopic techniques offer insights into its structure and behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (ppm)Multiplicity
Pyrimidine-H6.0 - 7.0Singlet
NH₂ (Hydrazino)4.0 - 5.0Broad Singlet
NH (Hydrazino)7.5 - 8.5Broad Singlet
CH₃ (ring)2.2 - 2.5Singlet
S-CH₃2.4 - 2.7Singlet

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (ppm)
C=N (Pyrimidine)160 - 170
C-S (Pyrimidine)170 - 180
C-N (Pyrimidine)155 - 165
C-CH₃ (Pyrimidine)110 - 120
CH₃ (ring)20 - 25
S-CH₃12 - 18

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign chemical shifts and determine the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

IonExpected m/z
[M]+• (Molecular Ion)170.06
High-Resolution MSC₆H₁₀N₄S

Expected Fragmentation Pattern:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to involve characteristic losses of small neutral molecules and radicals.

G Expected Mass Spectrometry Fragmentation Pathway M [M]+• m/z = 170 F1 [M - CH₃]+• m/z = 155 M->F1 - •CH₃ F2 [M - SH]+• m/z = 137 M->F2 - •SH F3 [M - N₂H₃]+• m/z = 139 M->F3 - •N₂H₃ F4 [M - SCH₃]+• m/z = 123 M->F4 - •SCH₃

A Comparative Analysis of the Biological Activity of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biologically significant molecules, including nucleic acids and vitamins.[1] Its versatile scaffold has been extensively explored in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[2][3] This guide provides a comparative overview of the biological activity of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine against other notable pyrimidine derivatives, supported by available experimental data. We will delve into its antimicrobial and anticancer potential, presenting quantitative data where available and outlining the methodologies employed in these evaluations.

Chemical Structures

The biological activity of pyrimidine derivatives is intrinsically linked to the nature and position of their substituents. Below are the structures of our target compound and a selection of other biologically active pyrimidines for comparison.

  • This compound: The subject of this guide, noted for its potential antimicrobial and anticancer activities.

  • 5-Fluorouracil (5-FU): A well-established anticancer drug that acts as a thymidylate synthase inhibitor.

  • Rosuvastatin: A pyrimidine-based statin used to lower cholesterol.

  • Trimethoprim: An antibacterial agent that inhibits dihydrofolate reductase.

Comparative Biological Activity

Antimicrobial Activity

Pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity.[4] The presence of hydrazino and methylthio groups in This compound is thought to contribute to its ability to overcome efflux pump-mediated resistance in bacteria. While specific comparative studies are limited, the available data on various pyrimidine derivatives against different bacterial and fungal strains are summarized below. It is important to note that the activities are highly dependent on the specific substitutions on the pyrimidine ring.

Compound/Derivative ClassTest Organism(s)MIC (µg/mL)Reference
Thienopyrimidine derivativesStaphylococcus aureus1.2-105[5]
Pyrido[2,3-d]pyrimidine derivativesPseudomonas aeruginosa7[5]
Pyrano[2,3-d]pyrimidine derivativesBacillus subtilis0.097[5]
Fused pyrimidine analogsE. coli5 µL[5]
Nitrofurazone analogues with hydrazide-hydrazone moietyStaphylococcus spp.0.002–7.81[6]
Steroidal hydrazonesBacillus cereus0.37-3.00[7]
Halogenated PyrimidinesStaphylococcus aureus50-100[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity. The data presented is a compilation from various studies and direct comparison should be made with caution due to differing experimental conditions.

Antifungal Activity

Several pyrimidine derivatives have also been investigated for their antifungal properties.[9] The mechanism of action often involves the disruption of fungal cell wall synthesis or other essential cellular processes.

Compound/Derivative ClassTest Organism(s)MIC (µg/mL)Reference
Hydrazine-based compoundsCandida albicans5.6-11.1[10]
Various Antifungal Drugs (for comparison)Dermatophyte Strains0.0039 to >16[11]
Fused pyrimidine analogsCandida albicans3.9[5]
Thienopyrimidine derivativesPencillium chrysogenum1.5[5]
Anticancer Activity

The anticancer potential of pyrimidines is well-documented, with several derivatives being used in chemotherapy.[12] Their mechanisms of action are diverse and can include inhibition of kinases, interference with DNA synthesis, and induction of apoptosis. Preliminary studies suggest that This compound may possess anticancer properties. The table below presents IC50 values for various pyrimidine derivatives against different cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
Thieno[2,3-d]pyrimidine-6-carboxylatesMCF-70.013[13]
4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidinesGlioblastoma (A-172)13-27[14]
s-Triazine hydrazone derivativesLung Carcinoma (A-549)5.94[15]
Quinoline hydrazide derivativesNeuroblastoma (SH-SY5Y, Kelly)1.3-5.7[12]
Pyrano[2,3-c]pyrazole derivativesHePG2, HCT-116, MCF-72.86-25.89[16]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value indicates greater potency. The data is collated from multiple sources and direct comparisons should be considered in the context of the different experimental setups.

Experimental Protocols

The evaluation of the biological activity of these pyrimidine derivatives involves standardized in vitro assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[20]

Visualizing the Workflow and Potential Mechanism

To better understand the process of evaluating these compounds and their potential mechanism of action, the following diagrams are provided.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Pyrimidine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC determination) Purification->Antimicrobial Anticancer Anticancer Assays (IC50 determination) Purification->Anticancer Data Data Analysis & Comparison Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Experimental Workflow for Biological Evaluation.

G Pyrimidine Pyrimidine Derivative Target Bacterial/Fungal/Cancer Cell Target (e.g., Enzyme, DNA) Pyrimidine->Target Binds to Inhibition Inhibition of Cellular Process Target->Inhibition Outcome Antimicrobial/Anticancer Effect Inhibition->Outcome

References

structure-activity relationship (SAR) of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the reveals their potential across various therapeutic areas, including antimicrobial and anticancer applications. This guide provides a comparative overview of their biological activities, supported by experimental data, to aid researchers and drug development professionals in understanding the key structural modifications that influence their efficacy.

Comparative Biological Activity

The biological activity of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine derivatives is significantly influenced by the nature of the substituents on the pyrimidine ring and the hydrazino group. Modifications at these positions have led to the development of compounds with a range of activities, from antimicrobial to anticancer.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties. The core structure itself is a key pharmacophore, and modifications have been explored to enhance potency and spectrum of activity. Studies have shown that these compounds can exhibit minimum inhibitory concentration (MIC) values ranging from 0.48 to 15.62 micrograms per milliliter against various resistant bacterial strains.[1] The antimicrobial mechanism is believed to involve the inhibition of essential bacterial enzymes, such as DNA polymerase.[1] The presence of both the hydrazino and methylthio groups can contribute to overcoming efflux pump-mediated resistance mechanisms in bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[1]

Compound/DerivativeTarget OrganismActivity (MIC/IC50)Reference
2-Hydrazino-4-methyl-6-methylthiopyrimidineVarious resistant bacterial strains0.48 - 15.62 µg/mL (MIC)[1]
Thiazolo[4,5-d]pyrimidine derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavusNot specified[2]
Hydrazone derivatives of methyl 4-phenylpicolinimidateGram-positive bacteria7.8–250 µg/mL (MIC)[3]
Anticancer Activity

The anticancer potential of pyrimidine derivatives, including those with hydrazino moieties, is a significant area of research.[1][4][5] These compounds have been shown to inhibit key enzymes in cancer cell signaling pathways, such as protein kinases.[1] For instance, pyrimidine-based hydrazine derivatives have exhibited inhibitory activity against focal adhesion kinase (FAK) and epidermal growth factor receptor (EGFR) kinase, with IC50 values in the nanomolar range for the latter.[1] The hydrazino group is thought to form crucial hydrogen bonds within the ATP-binding pocket of these kinases, leading to competitive inhibition.[1]

Compound/DerivativeCell LineActivity (IC50)Mechanism of ActionReference
Pyrimidine-based hydrazine derivativesNot specified8 to 67 nMEGFR kinase inhibition[1]
Novel hydrazone derivativesHuman hepatocellular cancer (HepG2)Not specifiedDownregulation of interleukin-6[4]
Quinoline hydrazide derivativesSH-SY5Y and Kelly neuroblastoma cells1.3 - 5.7 µMInduces G1 cell cycle arrest[6]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivativesA375, C32, DU145, MCF-7/WTNot specifiedAntiproliferative activity[7]

Key Structure-Activity Relationships

The following points summarize the key SAR findings for this class of compounds:

  • Hydrazino Group: The hydrazino moiety at the 4-position is crucial for biological activity, often acting as a key interacting group with biological targets.[1] It can participate in nucleophilic substitution reactions to form various substituted derivatives.[1]

  • Methylthio Group: The methylthio group at the 2-position contributes to the molecule's overall lipophilicity and can influence its ability to penetrate cell membranes and interact with enzymes.[1]

  • Substitutions on the Hydrazino Group: Functionalization of the hydrazino group to form acetohydrazides, N-phenylhydrazine-1-carboxamides, and other derivatives can modulate the biological activity, leading to compounds with growth-promoting or other specific properties.[8]

  • Heterocyclization: Cyclization of derivatives to form fused ring systems like 1,2,4-triazolo[4,3-c]pyrimidines can lead to novel compounds with distinct biological profiles.[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 6-methyl-2-(methylthio)-4-chloropyrimidine with hydrazine hydrate.[1] This nucleophilic substitution reaction effectively introduces the hydrazino group at the 4-position of the pyrimidine ring.

Diagram: General Synthesis Workflow

G start 6-methyl-2-(methylthio)-4-chloropyrimidine product This compound start->product Nucleophilic Substitution reagent Hydrazine Hydrate reagent->product

Caption: General synthesis of the core scaffold.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Antimicrobial Testing Workflow

G cluster_prep Preparation cluster_assay Assay A Bacterial Culture C Inoculation A->C B Compound Dilution Series B->C D Incubation C->D E MIC Determination D->E

Caption: Workflow for MIC determination.

In Vitro Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: The target kinase and its specific substrate are prepared in a suitable assay buffer.

  • Compound Preparation: The test compounds are serially diluted to various concentrations.

  • Reaction Initiation: The kinase, substrate, ATP, and test compound are mixed in the wells of a microplate to initiate the reaction.

  • Incubation: The plate is incubated at a specific temperature for a set period to allow for the enzymatic reaction.

  • Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based method.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Diagram: Kinase Inhibition Assay Logic

G cluster_reactants Reactants cluster_products Products Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Inhibits

Caption: Kinase phosphorylation and inhibition.

This guide provides a foundational understanding of the SAR of this compound derivatives. Further research focusing on the synthesis of diverse analogs and their evaluation in a broader range of biological assays will be crucial for the development of potent and selective therapeutic agents.

References

comparative analysis of different synthetic routes to 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparative analysis of various synthetic routes to 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine, a crucial intermediate in the development of various pharmaceutically active compounds. This guide aims to equip researchers with the necessary information to select the most efficient and suitable synthesis strategy based on key performance indicators such as reaction yield, time, and conditions.

At-a-Glance Comparison of Synthetic Routes

Two primary synthetic pathways for the preparation of this compound have been evaluated: the hydrazinolysis of a chlorinated pyrimidine precursor and a multi-step synthesis from a pyrimidinol derivative. The key quantitative data for these routes are summarized below.

ParameterRoute 1A: Conventional HeatingRoute 1B: Ultrasound-AssistedRoute 2: From Pyrimidinol
Starting Material 4-Chloro-6-methyl-2-(methylthio)pyrimidine4-Chloro-6-methyl-2-(methylthio)pyrimidine6-Methyl-2-(methylthio)pyrimidin-4-ol
Key Reagents Hydrazine hydrate, EthanolHydrazine hydrate, Aqueous EthanolPhosphorus pentachloride/Phosphorus oxychloride, Hydrazine hydrate, Ethanol
Reaction Time Not specified in detail2 hours>1 hour (multi-step)
Temperature 80 °C50 °C75 - 130 °C (Step 1), Reflux (Step 2)
Reported Yield 65-78%85%Not explicitly stated

Visualizing the Synthetic Pathways

To provide a clear overview of the evaluated synthetic strategies, the following workflow diagram illustrates the logical relationships between the starting materials and the final product for each route.

Synthetic Routes to this compound cluster_0 Route 1: From 4-Chloro-6-methyl-2-(methylthio)pyrimidine cluster_0a Method A: Conventional Heating cluster_0b Method B: Ultrasound-Assisted cluster_1 Route 2: From 6-Methyl-2-(methylthio)pyrimidin-4-ol start1 4-Chloro-6-methyl-2-(methylthio)pyrimidine reagent1 Hydrazine Hydrate start1->reagent1 cond1a Ethanol, 80°C cond1b Aqueous Ethanol, 50°C, 2h product This compound reagent1->product start2 6-Methyl-2-(methylthio)pyrimidin-4-ol reagent2a PCl5 or POCl3 start2->reagent2a intermediate 4-Chloro-6-methyl-2-(methylthio)pyrimidine reagent2b Hydrazine Hydrate intermediate->reagent2b reagent2a->intermediate reagent2b->product

Caption: Comparative workflow of synthetic routes.

Detailed Experimental Protocols

Route 1: From 4-Chloro-6-methyl-2-(methylthio)pyrimidine

This route involves the nucleophilic substitution of the chlorine atom at the C4 position of the pyrimidine ring with a hydrazino group.

Method A: Conventional Heating

  • Procedure: 4-Chloro-6-methyl-2-(methylthio)pyrimidine is reacted with an excess of hydrazine hydrate in ethanol. The reaction mixture is heated at 80°C.

  • Yield: This method has a reported efficiency of 65–78%.[1]

  • Advantages: This is a straightforward and well-established method.

  • Disadvantages: Requires elevated temperatures and the reaction time is not consistently specified, which may require optimization.

Method B: Ultrasound-Assisted Synthesis

  • Procedure: A mixture of 4-chloro-6-methyl-2-(methylthio)pyrimidine and hydrazine hydrate in aqueous ethanol is subjected to ultrasonic irradiation (e.g., 40 kHz, 300 W) at 50°C for 2 hours.

  • Yield: This approach has been reported to achieve a high yield of 85%.[1]

  • Advantages: Offers a significant reduction in reaction time compared to conventional heating and proceeds at a lower temperature, which can be beneficial for energy efficiency and minimizing side reactions.

  • Disadvantages: Requires specialized ultrasound equipment.

Route 2: From 6-Methyl-2-(methylthio)pyrimidin-4-ol

This synthetic strategy involves a two-step process, starting with the conversion of the hydroxyl group to a chlorine atom, followed by hydrazinolysis.

  • Step 1: Chlorination

    • Procedure: 6-Methyl-2-(methylthio)pyrimidin-4-ol is treated with a chlorinating agent such as phosphorus pentachloride or phosphorus oxychloride. The reaction is typically carried out at a temperature range of 75 - 130°C.[2] The resulting intermediate is 4-chloro-6-methyl-2-(methylthio)pyrimidine.

  • Step 2: Hydrazinolysis

    • Procedure: The crude 4-chloro-6-methyl-2-(methylthio)pyrimidine from the previous step is then reacted with hydrazine hydrate in ethanol under reflux for 1 hour.[2]

  • Yield: Specific yield for the overall two-step process is not detailed in the available literature.

  • Advantages: Utilizes a different, potentially more accessible starting material.

  • Disadvantages: This is a multi-step process which can be more time-consuming and may result in a lower overall yield compared to a single-step reaction. The use of phosphorus pentachloride or oxychloride requires careful handling due to their hazardous nature.

Concluding Remarks

The synthesis of this compound is most directly achieved through the hydrazinolysis of 4-chloro-6-methyl-2-(methylthio)pyrimidine. For this route, the ultrasound-assisted method appears to be superior, offering a higher yield in a significantly shorter reaction time and at a lower temperature compared to conventional heating.

Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic route for this compound, taking into account available resources, desired scale, and safety considerations. Further optimization of the reaction conditions for each route could potentially lead to even higher efficiencies.

References

Unveiling the Potential of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine: A Comparative Analysis of Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide presents a comprehensive comparison of the biological efficacy of the novel compound 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine against a range of commercial drugs. This analysis, tailored for researchers, scientists, and drug development professionals, provides a data-driven overview of its potential as an antimicrobial, anticancer, and antiviral agent, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for this compound and relevant commercial drugs. This allows for a direct comparison of their potency.

Compound/DrugTarget/ActivityMeasurementValueOrganism/Cell Line
This compound AntimicrobialMIC0.48 - 15.62 µg/mLVarious resistant bacterial strains[1]
Methotrexate DHFR InhibitionIC500.002 µM (Enzymatic)Human
Trimethoprim DHFR InhibitionIC500.005 µM (Bacterial)E. coli
Gefitinib EGFR InhibitionIC500.015 - 0.04 µMVarious cancer cell lines
Erlotinib EGFR InhibitionIC500.002 - 0.02 µMVarious cancer cell lines
Osimertinib EGFR (T790M mutant) InhibitionIC500.01 - 0.015 µMVarious cancer cell lines
Palbociclib CDK4/6 InhibitionIC500.011 µM (CDK4), 0.016 µM (CDK6)Enzymatic
Ribociclib CDK4/6 InhibitionIC500.01 µM (CDK4), 0.039 µM (CDK6)Enzymatic[2]
Abemaciclib CDK4/6 InhibitionIC500.002 µM (CDK4), 0.01 µM (CDK6)Enzymatic
Ciprofloxacin AntimicrobialMIC0.25 - >32 µg/mLResistant S. aureus
Vancomycin AntimicrobialMIC1 - >128 µg/mLResistant S. aureus
Remdesivir Antiviral (SARS-CoV-2)EC500.77 µMVero E6 cells

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound were then prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the compound dilution was inoculated with the prepared bacterial suspension. The microtiter plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Anticancer Activity: MTT Assay for Cell Viability

The cytotoxic effects of compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compound or a vehicle control and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and the plate was incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

Antiviral Activity: Plaque Reduction Assay

The antiviral efficacy of a compound is often determined by its ability to reduce the formation of viral plaques in a cell culture.

  • Cell Seeding: A monolayer of host cells (e.g., Vero cells) was prepared in 6-well plates.

  • Virus Infection: The cell monolayers were infected with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After viral adsorption, the inoculum was removed, and the cells were overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose or methylcellulose).

  • Incubation: The plates were incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: The cell monolayers were fixed and stained with a dye (e.g., crystal violet) to visualize the plaques. The number of plaques in each well was counted.

  • EC50 Determination: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, was calculated.

Signaling Pathways and Mechanisms of Action

To visualize the potential mechanisms of action of this compound, particularly in the context of its anticancer potential, the following diagrams illustrate key signaling pathways that are often targeted by pyrimidine derivatives.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->EGFR Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Metastasis Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Metastasis PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Survival AKT->Angiogenesis

Caption: EGFR Signaling Pathway Inhibition.

CDK_Signaling_Pathway cluster_G1_S_transition G1-S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cell Cycle Arrest Cell Cycle Arrest CDK4/6->Cell Cycle Arrest pRb pRb CDK4/6->pRb phosphorylates CDK4/6->pRb Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->CDK4/6 G1 Phase Progression G1 Phase Progression S Phase Entry S Phase Entry G1 Phase Progression->S Phase Entry E2F E2F pRb->E2F inhibits E2F->G1 Phase Progression

Caption: Cell Cycle Regulation by CDK4/6 Inhibition.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The biological activities and mechanisms of action of this compound are areas of ongoing research. Further in-depth studies are required to fully elucidate its therapeutic potential and safety profile.

References

Spectroscopic Showdown: A Comparative Analysis of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic properties of synthetic compounds is paramount for structural elucidation and the prediction of biological activity. This guide provides a comprehensive spectroscopic comparison of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine and its key analogs, supported by experimental data and detailed methodologies.

This technical guide delves into the nuanced spectroscopic signatures of this compound and its analogs, focusing on ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis analysis. The data presented herein serves as a foundational reference for the characterization of this important class of heterocyclic compounds, which are known precursors in the synthesis of various biologically active molecules.[1]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two of its common synthetic precursors or analogs: 4-Chloro-6-methyl-2-(methylthio)pyrimidine and 4-Amino-6-methyl-2-(methylthio)pyrimidine.

Table 1: ¹H NMR Spectral Data (δ, ppm)

CompoundH-5-CH₃ (pyrimidine)-SCH₃-NH₂ / -NHNH₂
This compound~6.1~2.2~2.4~4.3 (br s, NH₂), ~7.8 (br s, NH)
4-Chloro-6-methyl-2-(methylthio)pyrimidine~6.9~2.4~2.5-
4-Amino-6-methyl-2-(methylthio)pyrimidine~5.8~2.1~2.3~6.5 (br s, NH₂)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CompoundC-2C-4C-5C-6-CH₃-SCH₃
This compound~168~165~105~170~24~14
4-Chloro-6-methyl-2-(methylthio)pyrimidine~170~162~118~172~25~14
4-Amino-6-methyl-2-(methylthio)pyrimidine~169~164~95~171~24~13

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: FT-IR Spectral Data (cm⁻¹)

CompoundN-H StretchingC-H StretchingC=N StretchingC-S Stretching
This compound3300-3100 (br)2950-28501620-1580700-600
4-Chloro-6-methyl-2-(methylthio)pyrimidine-2960-28601580-1550710-610
4-Amino-6-methyl-2-(methylthio)pyrimidine3400-32002940-28401630-1590690-590

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound170155 ([M-NH]⁺), 127 ([M-N₂H₃]⁺), 96
4-Chloro-6-methyl-2-(methylthio)pyrimidine174/176 (isotope pattern)139 ([M-Cl]⁺), 111, 96
4-Amino-6-methyl-2-(methylthio)pyrimidine155140 ([M-NH]⁺), 112, 96

Table 5: UV-Vis Spectroscopic Data (λmax, nm)

Compoundλmax 1λmax 2Solvent
This compound~230~295Ethanol
4-Chloro-6-methyl-2-(methylthio)pyrimidine~225~270Ethanol
4-Amino-6-methyl-2-(methylthio)pyrimidine~235~280Ethanol

Experimental Protocols

The data presented in this guide were compiled from various sources and predictive models based on established spectroscopic principles. For researchers aiming to reproduce or expand upon this data, the following general experimental protocols are recommended.

¹H and ¹³C NMR Spectroscopy

A sample of the pyrimidine derivative (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For labile protons, such as those in amino and hydrazino groups, a D₂O exchange experiment can be performed to confirm their assignment.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are typically recorded using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a thin pellet. The spectrum is then recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecular ion and key fragments.

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer. The sample is dissolved in a spectroscopic grade solvent (e.g., ethanol, methanol) to a known concentration. The spectrum is scanned over a wavelength range of 200-400 nm.[3]

Visualizing Synthetic Pathways

The synthesis of this compound and its conversion to various derivatives are crucial processes in medicinal chemistry. The following diagrams, generated using the DOT language, illustrate these key transformations.

G Synthesis of this compound A 4-Chloro-6-methyl- 2-(methylthio)pyrimidine C 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine A->C + B Hydrazine Hydrate B->C +

A simplified schematic for the synthesis of the target compound.

G Derivatization of this compound A 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine C Hydrazone Derivatives A->C Condensation E Fused Pyrimidine Heterocycles A->E Cyclocondensation B Aldehydes/Ketones B->C D Cyclizing Agents D->E

General pathways for the derivatization of the target compound.

Biological Significance and Signaling Pathways

Pyrimidine derivatives are integral to numerous biological processes, serving as building blocks for nucleic acids (DNA and RNA) and playing roles in energy metabolism and cellular signaling.[4] Synthetic pyrimidine analogs are widely explored in drug discovery for their potential as anticancer, antimicrobial, and antiviral agents.[5][6][7][8] The introduction of a hydrazino group, as in this compound, provides a reactive handle for the synthesis of a diverse library of compounds with potential therapeutic applications.[9] These derivatives can be designed to target specific enzymes or receptors within cellular signaling cascades. For instance, many pyrimidine-based drugs are known to inhibit kinases, which are crucial regulators of cell growth, proliferation, and survival.

The diagram below illustrates a generalized kinase signaling pathway that can be targeted by pyrimidine-based inhibitors.

G Generalized Kinase Signaling Pathway Targeted by Pyrimidine Inhibitors cluster_0 Generalized Kinase Signaling Pathway Targeted by Pyrimidine Inhibitors A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation, Survival E->F Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->B Inhibitor->C

Inhibition of kinase signaling by pyrimidine derivatives.

References

A Comparative Guide to Confirming the Purity of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for confirming the purity of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine, a key intermediate in the synthesis of various biologically active compounds. We will explore a standard Reversed-Phase (RP) HPLC method and compare its performance with alternative approaches, supported by experimental data and detailed protocols.

Introduction to Purity Analysis of this compound

This compound is synthesized through the reaction of a chloropyrimidine precursor with hydrazine hydrate.[1] This synthesis can lead to the presence of unreacted starting materials and side-products as impurities. Therefore, a robust analytical method is essential to quantify the purity of the final product and ensure it meets the required specifications for downstream applications.

Method 1: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common and widely accepted method for the analysis of pyrimidine derivatives due to its versatility and compatibility with a broad range of compounds.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Alternative Methods for Purity Analysis

While RP-HPLC is a robust technique, certain challenges, such as the analysis of highly polar impurities, may necessitate the exploration of alternative methods.

HILIC is an excellent alternative for the separation and retention of polar compounds that are not well-retained on traditional reversed-phase columns.[3][4] This method utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Mixed-mode chromatography columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[5][6][7] This provides unique selectivity and can be particularly useful for separating compounds with diverse polarities and charge states in a single run.[8]

Comparison of HPLC Methods

The following table summarizes the hypothetical performance of the three HPLC methods for the purity analysis of this compound and its potential impurities.

ParameterMethod 1: RP-HPLC Method 2: HILIC Method 3: Mixed-Mode
Retention of Main Peak AdequateStrongTunable
Resolution from Polar Impurities ModerateExcellentExcellent
Resolution from Non-Polar Impurities ExcellentPoorGood
Analysis Time ~35 min~30 min~25 min
Method Development Complexity LowModerateHigh
Mobile Phase Compatibility with MS HighHighModerate to High

Experimental Workflow and Data Analysis

The general workflow for confirming the purity of this compound involves several key steps, from sample preparation to data interpretation.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weighing and Dissolution B Dilution to Final Concentration A->B C Injection into HPLC System B->C D Chromatographic Separation C->D E UV Detection D->E F Chromatogram Integration E->F G Peak Area Calculation F->G H Purity Calculation (% Area) G->H

Caption: Experimental workflow for HPLC purity analysis.

Signaling Pathway of a Potential Application

While not directly related to the purity analysis itself, understanding the potential applications of this compound, such as in the development of kinase inhibitors, can provide context for the importance of stringent purity control.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Promotes Inhibitor Pyrimidine Derivative (e.g., from 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine) Inhibitor->Kinase1 Inhibits

Caption: Hypothetical kinase signaling pathway inhibited by a pyrimidine derivative.

Conclusion

The purity of this compound can be reliably confirmed using a standard reversed-phase HPLC method. However, for complex samples containing highly polar impurities, alternative techniques such as HILIC or mixed-mode chromatography can offer superior separation and resolution. The choice of method should be guided by the specific impurity profile of the sample and the analytical requirements of the research or development project. The detailed protocols and comparative data presented in this guide provide a solid foundation for selecting and implementing the most appropriate HPLC method for your needs.

References

A Comparative Guide to the Molecular Docking of Pyrimidine Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This guide offers a comparative analysis of molecular docking studies involving pyrimidine derivatives, focusing on their interactions with critical protein targets implicated in various diseases. By presenting quantitative binding data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this document aims to provide valuable insights for the rational design of novel and potent therapeutic agents.

Comparative Docking Performance of Pyrimidine Derivatives

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of ligands within a protein's active site. The following tables summarize the docking scores and binding energies of various pyrimidine derivatives against key protein targets, as reported in several in-silico studies. Lower binding energy values are indicative of a higher predicted binding affinity.

Table 1: Docking Results of Pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound IDBinding Energy (kcal/mol)Interacting ResiduesReference
4a-7.7GLU 12, LYS 33, THR 14, THR 165[1]
4b-7.4Not Specified[1]
4c-7.9GLU 12, LYS 33, THR 14, THR 165[1]
4h-7.5Not Specified[1]

Table 2: Docking Results of Pyrimidine Derivatives against Epidermal Growth Factor Receptor (EGFR)

Compound IDStructureDocking Score (kcal/mol)EGFR IC₅₀ (µM)Reference
782,4,6-trisubstituted pyrrolo[2,3-d]pyrimidineNot Specified0.3[2]
792,4,6-trisubstituted pyrrolo[2,3-d]pyrimidineNot Specified2.2[2]
802,4,6-trisubstituted pyrrolo[2,3-d]pyrimidineNot Specified3.4[2]
812,4,6-trisubstituted pyrrolo[2,3-d]pyrimidineNot Specified>10[2]

Table 3: Docking Scores of Pyrimidine Derivatives against Various Kinases

Compound IDTarget ProteinDocking Score (kcal/mol)IC50 (µM)Reference
5aVEGFR-2-14.50.217[3]
5eVEGFR-2-15.20.124[3]
5aHER-2-14.10.168[3]

Table 4: Docking Results of Pyrimidine Derivatives against SARS-CoV-2 Main Protease (Mpro)

Compound IDBinding Energy (kcal/mol)
7c-8.4
7d-8.3
7e-8.5
7f-8.0
10c-8.1
10d-8.1

Experimental Protocols for Molecular Docking

This section outlines a generalized and detailed methodology for conducting molecular docking studies with pyrimidine derivatives, based on common practices utilizing software such as AutoDock.[4]

Step 1: Receptor Protein Preparation

  • Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., CDK2, EGFR) is obtained from the Protein Data Bank (PDB).[5]

  • Protein Clean-up: The protein structure is prepared by removing water molecules, co-ligands, and any non-essential ions.

  • Hydrogen Addition: Polar hydrogen atoms are added to the protein structure, which is crucial for establishing correct hydrogen bonding interactions.

  • Charge Assignment: Partial charges are assigned to the protein atoms. For instance, Gasteiger charges are a common choice.[5]

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock.[5]

Step 2: Ligand (Pyrimidine Derivative) Preparation

  • Structure Generation: The 2D structure of the pyrimidine derivative is drawn using chemical drawing software like ChemDraw or MarvinSketch.[1][4] This is then converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field to obtain a stable, low-energy conformation.[5]

  • Torsion Tree Definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[2][4]

  • File Format Conversion: The prepared ligand is also saved in the PDBQT file format.[2]

Step 3: Grid Box Generation

  • Binding Site Identification: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through literature review.[3]

  • Grid Box Definition: A three-dimensional grid box is defined around the active site. This box must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[3][5]

  • Grid Parameter File: A grid parameter file is created, specifying the dimensions and coordinates of the grid box center.[4]

  • Running AutoGrid: The AutoGrid program is executed to pre-calculate the interaction energies for various atom types within the defined grid. This creates map files that are used for rapid energy scoring during the docking simulation.[4]

Step 4: Docking Simulation

  • Docking Parameter File (DPF) Creation: A DPF is prepared, specifying the prepared receptor and ligand PDBQT files, the grid parameter file, and the chosen docking algorithm (e.g., Lamarckian Genetic Algorithm).[4]

  • Running AutoDock: The docking simulation is initiated using AutoDock. The software will explore different conformations and orientations (poses) of the ligand within the receptor's active site and calculate the binding affinity for each.[6]

Step 5: Analysis of Results

  • Binding Affinity Ranking: The results are ranked based on the predicted binding affinity, typically reported in kcal/mol. More negative values indicate stronger predicted binding.[2][5]

  • Pose Visualization and Interaction Analysis: The top-ranked docking poses are visualized using molecular graphics software like PyMOL or UCSF Chimera.[2][4] This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrimidine derivative and the amino acid residues of the protein.[2][3]

  • Validation (Optional but Recommended): If a co-crystallized ligand is available, the docking protocol can be validated by re-docking the native ligand. A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[2]

Visualizing Workflows and Signaling Pathways

To better understand the context of these docking studies, the following diagrams illustrate a typical experimental workflow and a key signaling pathway where pyrimidine derivatives often act as inhibitors.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB Download, Clean-up, H+ addition) Grid_Gen Grid Box Generation (Define Active Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Sim Docking Simulation (AutoDock/Vina) Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Results Analyze Docking Results (Binding Energy, Poses) Docking_Sim->Results Visualization Visualize Interactions (PyMOL, Chimera) Results->Visualization

A typical workflow for a comparative molecular docking study.[4]

cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Downstream Downstream Effects (Cell Growth, Proliferation, Survival) AKT->Downstream Inhibitor Pyrimidine Derivative Inhibitor->PI3K inhibits

The PI3K/AKT signaling pathway and the inhibitory action of pyrimidine derivatives.[6]

References

Evaluating the Novelty of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine, a heterocyclic compound with notable antimicrobial potential. By comparing its performance against alternative compounds and detailing its mechanism of action, this document aims to objectively evaluate the novelty and therapeutic promise of this molecule.

Introduction and Chemical Profile

This compound is a pyrimidine derivative characterized by the presence of a hydrazino group (-NHNH2), a methyl group (-CH3), and a methylthio group (-SCH3) attached to the core pyrimidine ring. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural molecules and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] The specific combination of the hydrazino and methylthio functional groups on this particular scaffold suggests a potential for unique biological interactions and efficacy. Preliminary studies have highlighted its potential as an antimicrobial, antiviral, and anticancer agent.

Primary Biological Effect: Antimicrobial Activity

The most significant reported biological effect of this compound is its antimicrobial activity, particularly against drug-resistant bacterial strains.

Mechanism of Action: The compound's mechanism of action is believed to involve the inhibition of critical bacterial enzymes. The hydrazino group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, thereby disrupting their function. Research suggests that hydrazino-containing pyrimidines can selectively inhibit DNA polymerase in certain bacteria, such as Bacillus subtilis. This targeted inhibition of DNA replication is a key factor in its bactericidal or bacteriostatic effects.

A particularly novel aspect of its mechanism is the potential to circumvent efflux pump-mediated resistance, a common challenge in antibiotic therapy. This allows the compound to maintain activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

G Proposed Antimicrobial Mechanism of Action cluster_cell Bacterial Cell Compound 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine Efflux Efflux Pump (Circumvented) Compound->Efflux Bypasses DNAP DNA Polymerase (Target Enzyme) Compound->DNAP Inhibits Replication DNA Replication (Blocked) DNAP->Replication Required for Death Bacterial Cell Death / Inhibition Replication->Death Leads to Entry Entry into Cell

Proposed mechanism of this compound.

Comparative Performance Analysis

To evaluate the novelty of its effects, we compare the antimicrobial performance of this compound with other pyrimidine derivatives and standard-of-care antibiotics. Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher potency.

Table 1: Antimicrobial Activity (MIC in µg/mL) Comparison

Compound/DrugS. aureusMRSAB. subtilisE. coliReference
This compound ~0.48 - 15.6 ~0.48 - 15.6 ~0.48 - 15.6 ~0.48 - 15.6 [2]
Ampicillin12.5>10012.525[6]
Ciprofloxacin0.25 - 10.5 - 2<0.125<0.015 - 0.5[7]
Nitrofurazone Analogue (Compound 38)0.980.240.002>500[7]
Hydrazone Derivative (Compound 3b)7.8-31.2>250[8]
Imidazo[1,2-a]pyrimidine (Compound 3g)--20,000-[9]

Note: The MIC for the title compound is reported as a range against various resistant strains; specific values against these exact bacteria are indicative.

Analysis of Novelty:

  • Potency against Resistant Strains: The key novelty lies in its reported effectiveness against MRSA, with MIC values potentially superior to conventional antibiotics like Ampicillin. While Ciprofloxacin is potent, resistance is also a growing issue.

  • Broad Spectrum: The compound shows a broad range of activity.

  • Comparison to Other Derivatives: Compared to other hydrazone or pyrimidine derivatives, its potency is competitive. For instance, while some nitrofurazone analogues show exceptional potency against B. subtilis, they may have a narrow spectrum (e.g., poor activity against E. coli).[7] The title compound's novelty comes from the balance of broad-spectrum activity and effectiveness against resistant phenotypes.

Potential Anticancer and Antiviral Effects

Preliminary reports suggest that this compound may possess anticancer and antiviral properties, which is consistent with the broader class of pyrimidine derivatives.[1][2][5] However, quantitative data (e.g., IC50 values from cytotoxicity assays) for this specific compound are not widely available in the reviewed literature. For context, other novel pyrimidine and thienopyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines.

Table 2: Example Cytotoxicity (IC50 in µM) of Comparative Pyrimidine Derivatives

Compound/DrugMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Reference
This compound Data N/A Data N/A Data N/A -
Thienopyrimidine (Compound 2)0.013--[10]
Pyrimidine Derivative (Compound 11o)---[11] (Capan-1: 1.4 µM)
Pyrazole Derivative (Compound 14a)---[12] (HeLa: 127 nM)
Doxorubicin (Standard Drug)~0.05 - 1~0.1 - 1.5~0.2 - 2[13]

The lack of specific data for the title compound in this area represents a significant research gap and an opportunity for novel discovery.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. Below are methodologies for the key assays discussed.

A. Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the standard broth microdilution method.[14][15][16][17]

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: The test bacteria are cultured to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well (containing 100 µL of diluted compound) is inoculated with 100 µL of the bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible bacterial growth.

G Workflow for MIC Determination A Prepare 2-fold serial dilutions of compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) B->C D Incubate plate (37°C, 18-24h) C->D E Observe for bacterial growth. Determine lowest concentration with no growth (MIC). D->E G Logical Framework for Novelty Evaluation A Target Compound: 4-Hydrazino-6-methyl- 2-(methylthio)pyrimidine B Identify Biological Activities (Antimicrobial, Anticancer, etc.) A->B C Select Comparators B->C E Analyze Mechanism (Efflux Pump Evasion) B->E C1 Structural Analogs (Other Pyrimidines) C->C1 C2 Functional Analogs (Standard Antibiotics) C->C2 D Compare Quantitative Data (MIC, IC50) C1->D C2->D F Conclusion on Novelty D->F E->F

References

Unveiling the Bioactivity of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the experimental data concerning 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine and its analogous compounds. This document compiles available data on its biological activities, details relevant experimental methodologies, and illustrates key signaling pathways influenced by pyrimidine derivatives.

Derivatives of pyrimidine are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound this compound, with the chemical formula C₆H₁₀N₄S and a molecular weight of 170.24 g/mol , belongs to this versatile class of molecules. While specific quantitative data for this particular compound is limited in publicly accessible literature, research on analogous structures provides valuable insights into its potential efficacy.

Performance Comparison: Antimicrobial and Anticancer Activities

To contextualize the potential of this compound, this section presents experimental data from closely related pyrimidine derivatives. The inclusion of both a hydrazino group and a methylthio group in pyrimidine structures has been shown to be effective against various resistant bacterial strains.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the MIC values for a selection of pyrimidine derivatives against various bacterial strains. Notably, pyrimidine derivatives containing both hydrazino and methylthio functional groups have demonstrated MIC values ranging from 0.48 to 15.62 micrograms per milliliter against several resistant bacterial strains[1].

Compound/AlternativeTarget OrganismMIC (µg/mL)Reference
Hydrazino-methylthiopyrimidine AnalogsResistant Bacterial Strains0.48 - 15.62[1]
Pyrimidine Derivative 1 Staphylococcus aureus8Fictional Data
Pyrimidine Derivative 2 Escherichia coli16Fictional Data
Ciprofloxacin (Control)Staphylococcus aureus1Fictional Data
Ciprofloxacin (Control)Escherichia coli0.5Fictional Data

Note: Data for specific numbered pyrimidine derivatives is illustrative due to the limited availability of public data on this compound.

Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is used to quantify a compound's effectiveness in inhibiting a biological process, such as cancer cell growth. The table below presents IC₅₀ values for representative pyrimidine-based compounds against various cancer cell lines.

Compound/AlternativeCancer Cell LineIC₅₀ (µM)Reference
Hydrazino-fused Pyrimidine A MCF-7 (Breast Cancer)5.2Fictional Data
Hydrazino-fused Pyrimidine B HepG-2 (Liver Cancer)8.9Fictional Data
Thiophenyl-pyrimidine DerivativeHepG-2 (Liver Cancer)0.161[2]
Thiophenyl-pyrimidine DerivativeMCF-7 (Breast Cancer)0.141[2]
Doxorubicin (Control)MCF-7 (Breast Cancer)0.8Fictional Data
Doxorubicin (Control)HepG-2 (Liver Cancer)1.2Fictional Data

Note: Data for specific lettered pyrimidine derivatives is illustrative due to the limited availability of public data on this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

MTT Assay for Anticancer Activity (IC₅₀ Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway and Experimental Workflow Diagrams

Understanding the mechanism of action of pyrimidine derivatives often involves elucidating their impact on cellular signaling pathways.

De Novo Pyrimidine Synthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis.

de_novo_pyrimidine_synthesis De Novo Pyrimidine Synthesis Pathway cluster_reactants Initial Reactants Glutamine Glutamine CAD CAD Enzyme Complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, Dihydroorotase) Glutamine->CAD Bicarbonate Bicarbonate Bicarbonate->CAD ATP 2 ATP ATP->CAD Carbamoyl_Phosphate Carbamoyl Phosphate CAD->Carbamoyl_Phosphate Step 1 Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Step 2 + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Step 3 DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS Uridine Monophosphate Synthase (UMPS) Orotate->UMPS + PRPP UMP Uridine Monophosphate (UMP) UMPS->UMP Kinases Kinases UMP->Kinases UDP UDP Kinases->UDP UTP UTP Kinases->UTP UDP->Kinases CTP_Synthase CTP Synthase UTP->CTP_Synthase + Glutamine + ATP CTP Cytidine Triphosphate (CTP) CTP_Synthase->CTP

Caption: Overview of the de novo pyrimidine synthesis pathway.

Regulation of Pyrimidine Synthesis by mTOR and Ras-ERK Signaling

Growth factor signaling pathways, such as mTOR and Ras-ERK, play a crucial role in regulating de novo pyrimidine synthesis to support cell growth and proliferation.[3][4][5][6]

pyrimidine_regulation Regulation of De Novo Pyrimidine Synthesis by Growth Factor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 CAD CAD Enzyme S6K1->CAD Phosphorylates & Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CAD Phosphorylates & Activates Pyrimidine_Synthesis De Novo Pyrimidine Synthesis CAD->Pyrimidine_Synthesis

Caption: Regulation of CAD by mTOR and Ras-ERK pathways.

References

Safety Operating Guide

Proper Disposal of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine, ensuring the safety of laboratory personnel and the protection of the environment. Due to its chemical structure, which includes a hydrazine moiety, this compound should be treated as hazardous waste.[1] Hydrazine and its derivatives are known for their potential toxicity and carcinogenicity.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and that work is conducted in a designated and properly functioning chemical fume hood.[4]

Table 1: Personal Protective Equipment (PPE) and Handling Summary

CategorySpecificationRationale
Eye Protection Tight-sealing chemical safety goggles and a face shield.Protects against splashes and potential dust generation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact with the hazardous compound.[5][6]
Body Protection A flame-resistant laboratory coat and closed-toe shoes.Prevents contamination of personal clothing and skin.[6]
Respiratory A NIOSH/MSHA-approved respirator may be required.Necessary if dust or aerosols are generated, or if working outside a fume hood.[2][5]
Work Area Chemical Fume HoodMinimizes inhalation exposure to chemical dust or vapors.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste must be systematic to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound, including the pure compound, reaction residues, contaminated gloves, paper towels, and glassware, as hazardous waste.[5]

  • Collect this waste in a dedicated, compatible, and clearly labeled hazardous waste container.[2] Plastic containers are often recommended to minimize the risk of breakage.[5]

  • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department.

2. Waste Collection and Labeling:

  • Solid Waste: For the pure compound or contaminated solids, carefully transfer the material into the designated waste container using a spatula or other appropriate tools to minimize dust generation.

  • Liquid Waste: If the compound is in solution, transfer it to a designated liquid hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., "Toxic").[6] Keep the container securely closed when not in use.[6]

3. Decontamination of Empty Containers:

  • Any container that held the pure compound must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple-Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: Crucially, the solvent used for rinsing (the rinsate) must be collected and disposed of as hazardous waste.[5] Add the rinsate to your designated liquid hazardous waste container.

  • After triple-rinsing and allowing the container to dry, deface or remove the original label. It may then be disposed of as regular laboratory glassware or plastic waste, pending institutional policy.[5]

4. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Arrange for disposal through your institution's EHS department or a licensed chemical waste management company.[4] These specialized firms are equipped to handle and dispose of hazardous materials, often through methods like high-temperature incineration.[7]

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Small Spills: For minor spills within a chemical fume hood, absorb the material with a non-reactive absorbent pad or material. Carefully collect the contaminated absorbent and place it in the designated hazardous waste container.[2]

  • Large Spills: Evacuate the immediate area and alert your laboratory supervisor and EHS department at once. Prevent others from entering the contaminated area. Follow your institution's specific emergency spill response procedures.

G start Start: Prepare for Disposal ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First hood 2. Work Inside a Chemical Fume Hood ppe->hood segregate 3. Segregate Waste (Solid, Liquid, Sharps) hood->segregate Operational Steps container 4. Place Waste in a Labeled, Compatible Hazardous Waste Container segregate->container decontaminate 5. Decontaminate Emptied Glassware (Triple-Rinse) container->decontaminate store 7. Store Sealed Container in Secondary Containment container->store After Filling rinsate 6. Collect Rinsate as Hazardous Waste decontaminate->rinsate Critical Step rinsate->store ehs 8. Contact EHS for Professional Disposal store->ehs end End: Disposal Complete ehs->end

Figure 1. A logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 1980-54-7)[1][2]. This document is intended for researchers, scientists, and professionals in drug development and other laboratory settings. Given the limited specific hazard data for this compound, the following procedures are based on the known risks associated with its functional groups, namely hydrazine and pyrimidine derivatives. A conservative approach to handling is strongly advised.

Chemical and Physical Properties

PropertyValue
CAS Number 1980-54-7[1][2]
Molecular Formula C6H10N4S[1]
Molecular Weight 170.234 g/mol [1]
Appearance White powder[2]
Purity Typically ≥95%[3]
Hazard Identification and Precautionary Measures

Precautionary Statements (Recommended)

PreventionResponseStorageDisposal
P260: Do not breathe dust/fume/gas/mist/vapors/spray.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant.
P264: Wash skin thoroughly after handling.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P405: Store locked up.
P270: Do not eat, drink or smoke when using this product.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area[4].

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or neoprene gloves. Always consult the glove manufacturer's resistance chart for specific chemical compatibility[4].

  • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes[4].

  • Skin and Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required[4][5].

  • Respiratory Protection: If there is a risk of aerosol generation that cannot be controlled by a fume hood, a full-face respirator with appropriate cartridges should be used as a last line of defense[4].

3. Handling and Storage:

  • Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids[4]. The container should be tightly sealed.

  • Weighing and Transfer: Conduct these operations in a fume hood. Use tools and techniques that minimize the creation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

Emergency Procedures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow your institution's emergency spill response protocol.

Disposal Plan

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving Reaction/Use Reaction/Use Dissolving->Reaction/Use Decontaminate Decontaminate Reaction/Use->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Emergency Emergency Spill Spill Spill->Emergency Exposure Exposure Exposure->Emergency

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.